molecular formula C22H17F4N3O6 B10856510 MRT-2359 CAS No. 2803881-11-8

MRT-2359

Número de catálogo: B10856510
Número CAS: 2803881-11-8
Peso molecular: 495.4 g/mol
Clave InChI: HNTGMIGBGVFOBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GSPT1 MGD MRT-2359 is an orally bioavailable selective molecular glue degrader (MGD) of the translational termination factor GSPT1, with potential antineoplastic activity. Upon oral administration, this compound targets and binds to GSPT1, thereby promoting complex formation between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1, and inducing GSPT1 degradation in a CRBN- and degron-dependent manner. This downregulates L-MYC and N-MYC, thereby disrupting MYC-driven protein translation and reducing MYC-oncogenic signaling. This inhibits proliferation in MYC-driven tumors. The translation termination factor GSPT1, a G-loop degron-containing protein, plays a key role in protein translation in MYC-driven cancers.

Propiedades

Número CAS

2803881-11-8

Fórmula molecular

C22H17F4N3O6

Peso molecular

495.4 g/mol

Nombre IUPAC

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate

InChI

InChI=1S/C22H17F4N3O6/c23-15-4-3-13(35-22(24,25)26)8-16(15)27-21(33)34-10-11-1-2-12-9-29(20(32)14(12)7-11)17-5-6-18(30)28-19(17)31/h1-4,7-8,17H,5-6,9-10H2,(H,27,33)(H,28,30,31)

Clave InChI

HNTGMIGBGVFOBT-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)COC(=O)NC4=C(C=CC(=C4)OC(F)(F)F)F

Origen del producto

United States

Foundational & Exploratory

MRT-2359: A Technical Guide to its Mechanism of Action as a GSPT1-Directed Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a first-in-class, orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation. Developed by Monte Rosa Therapeutics, this investigational agent has shown promising preclinical and clinical activity, particularly in cancers driven by the MYC family of oncoproteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and the experimental evidence supporting its therapeutic rationale.

Core Mechanism of Action: Targeted Degradation of GSPT1

This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein.[1] In the case of this compound, the key players are:

  • The Target Protein: GSPT1 (G1 to S phase transition 1), a crucial component of the translation termination complex.

  • The E3 Ubiquitin Ligase: Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2]

  • The Molecular Glue: this compound.

This compound facilitates the formation of a ternary complex between GSPT1 and CRBN.[2] This induced proximity leads to the polyubiquitination of GSPT1 by the E3 ligase complex, marking it for degradation by the proteasome. This degradation is dependent on the presence of a "degron" sequence within GSPT1, specifically the G-loop degron.[3]

Signaling Pathway Diagram

MRT2359_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects MRT2359 This compound MRT2359_CRBN This compound CRBN CRBN (E3 Ligase Component) CRBN_complex CRBN GSPT1 GSPT1 (Translation Termination Factor) GSPT1_complex GSPT1 Ribosome Ribosome GSPT1->Ribosome Facilitates Translation Termination Proteasome Proteasome Proteasome->GSPT1 Degrades Ub Ubiquitin Ub->Proteasome Degradation MRT2359_CRBN->GSPT1_complex glues GSPT1_complex->Ub Polyubiquitination GSPT1_complex->CRBN_complex Translation_Stalling Ribosome Stalling at Stop Codon Protein Newly Synthesized Protein Ribosome->Protein mRNA mRNA mRNA->Ribosome MYC_targets MYC Target Genes (Proliferation, Growth) Protein->MYC_targets Reduced Synthesis of Proliferation Factors MYC MYC Oncogene MYC->mRNA Drives High Translation Demand MYC_targets->GSPT1 Creates Dependency Polysome_Dissociation Decreased Polysomes, Increased Monosomes Translation_Stalling->Polysome_Dissociation MYC_Downregulation Downregulation of MYC & MYC Target Genes Polysome_Dissociation->MYC_Downregulation Apoptosis Tumor Cell Apoptosis MYC_Downregulation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies Cell_Lines MYC-High and MYC-Low Cancer Cell Lines Treatment Treat with this compound (Dose and Time Course) Cell_Lines->Treatment Western_Blot Western Blot (GSPT1, MYC degradation) Treatment->Western_Blot Proliferation_Assay Anti-proliferative Activity (IC50 determination) Treatment->Proliferation_Assay RiboSeq RiboSeq (Ribosome Footprinting) Treatment->RiboSeq Polysome_Profiling Polysome Profiling (Translational Status) Treatment->Polysome_Profiling PDX_Models Patient-Derived Xenograft (PDX) Models (>80 lung) Dosing Oral Dosing of this compound (Daily or Intermittent) PDX_Models->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition, Regression) Tumor_Measurement->Efficacy_Analysis

References

An In-depth Technical Guide to the MRT-2359 GSPT1 Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

MRT-2359 is an orally bioavailable, selective molecular glue degrader (MGD) that targets the translation termination factor GSPT1 (G1 to S phase transition 1) for proteasomal degradation.[1][2] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase component cereblon (CRBN), this compound triggers the ubiquitination and subsequent elimination of GSPT1.[3] This mechanism has shown significant therapeutic potential in preclinical models of MYC-driven cancers, which exhibit a strong dependency on high rates of protein translation for their proliferation and survival.[4] This document provides a comprehensive overview of the this compound mechanism of action, summarizes key preclinical data, outlines relevant experimental methodologies, and visualizes the core degradation pathway.

Introduction: Targeting Translational Addiction in MYC-Driven Cancers

The MYC family of transcription factors (c-MYC, L-MYC, and N-MYC) are well-established oncogenic drivers implicated in a wide range of human cancers.[2] These transcription factors orchestrate a cellular program that leads to uncontrolled proliferation and tumor growth, which is critically dependent on maintaining a high level of protein translation.[2][4] This "translational addiction" creates a unique vulnerability that can be exploited therapeutically.

GSPT1, a key protein involved in the termination phase of protein synthesis, has emerged as a critical node in this process.[5][6] Cancers with high MYC expression are particularly dependent on GSPT1 function.[2] this compound is a first-in-class small molecule designed to exploit this dependency by inducing the targeted degradation of GSPT1, thereby disrupting the protein synthesis machinery and leading to preferential anti-tumor activity in MYC-driven malignancies.[2][5]

Core Mechanism of Action: GSPT1 Degradation

This compound functions as a molecular glue, a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[3] The core mechanism involves the following steps:

  • Ternary Complex Formation: this compound mediates the formation of a ternary complex between the GSPT1 protein and cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex.[1][3]

  • Ubiquitination: Within this complex, GSPT1 is poly-ubiquitinated by the E3 ligase machinery.

  • Proteasomal Degradation: The ubiquitin tags mark GSPT1 for recognition and degradation by the 26S proteasome.[7]

  • Downstream Effects: The rapid and sustained degradation of GSPT1 disrupts translation termination, leading to a cascade of downstream events including the downregulation of MYC protein levels (N-Myc and L-Myc), inhibition of MYC transcriptional output, and ultimately, cell death.[1][3][8]

The degradation of GSPT1 is potent and occurs in a CRBN- and degron-dependent manner.[1][3]

GSPT1_Degradation_Pathway cluster_0 Cell Cytoplasm cluster_1 Downstream Effects MRT2359 This compound Ternary_Complex GSPT1 :: this compound :: CRBN Ternary Complex MRT2359->Ternary_Complex Binds GSPT1 GSPT1 GSPT1->Ternary_Complex Recruited CRBN_Complex CRBN-E3 Ligase Complex CRBN_Complex->Ternary_Complex Recruited Ub_GSPT1 Poly-ubiquitinated GSPT1 Ternary_Complex->Ub_GSPT1 Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_GSPT1->Proteasome Targeted for Degradation Degraded_GSPT1 Degraded Peptides Proteasome->Degraded_GSPT1 Degrades Translation_Stop Disruption of Translation Termination Degraded_GSPT1->Translation_Stop Leads to MYC_Down N-Myc / L-Myc Downregulation Translation_Stop->MYC_Down Apoptosis Tumor Cell Apoptosis MYC_Down->Apoptosis

Figure 1: this compound mediated GSPT1 degradation pathway and its downstream consequences.

Preclinical Data Summary

Preclinical studies have demonstrated that this compound is a potent and selective degrader of GSPT1, with preferential activity against cancer cells characterized by high L-MYC or N-MYC expression.[3][8]

In Vitro Potency

The following table summarizes the in vitro activity of this compound in a representative cancer cell line.

MetricCell LineValueReference
DC₅₀ (50% Degradation Conc.)CAL515 nM[9]
EC₅₀ (50% Effective Conc.)CAL51150 nM[9]
IC₅₀ (50% Inhibitory Conc.)Not Specified>30 nM and <300 nM[10]
In Vivo Anti-Tumor Activity

Oral administration of this compound has shown significant anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[8] The activity is most pronounced in models with high L-Myc and/or N-Myc expression levels.[3][8] In these models, this compound treatment led to complete intratumoral GSPT1 degradation, a corresponding decrease in N-Myc protein levels, and subsequent tumor regression.[3][10] Conversely, models with low N-Myc expression showed limited or no response to the drug, confirming its selective mechanism of action.[3]

Model TypeCancer TypeKey FindingReference
Xenograft & PDXHigh N-Myc NSCLCComplete GSPT1 degradation, decreased N-Myc, tumor regression.[3]
Xenograft & PDXLow N-Myc NSCLCLimited or no anti-tumor activity.[3]
XenograftAR-V7+ Prostate (22RV1), SCLC (NCI-H660)Complete tumor regression with 10 mg/kg oral dosing.[10]

Key Experimental Protocols

The following sections describe representative methodologies for assessing the activity of GSPT1 degraders like this compound.

Protein Degradation Assessment (Western Blot)

This protocol is used to quantify the reduction of GSPT1 protein levels in cancer cells following treatment with this compound.

  • Cell Culture and Treatment: Plate cancer cells (e.g., CAL51, NCI-H660) at a suitable density. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody against GSPT1 overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., GAPDH, β-Actin) to normalize protein levels.

Cell Viability and Proliferation (CellTiter-Glo® Assay)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

  • Cell Plating: Seed cells in 96-well plates and allow them to attach.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a period of 72 to 120 hours.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.

  • Measurement: Mix contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.

  • Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate EC₅₀ values.

In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for evaluating the anti-tumor activity of this compound in a mouse model.

Xenograft_Workflow cluster_workflow In Vivo Efficacy Workflow A 1. Cell Implantation (e.g., NCI-H660 cells in immunocompromised mice) B 2. Tumor Growth (Monitor until tumors reach ~150-200 mm³) A->B C 3. Randomization (Group mice into Vehicle and Treatment arms) B->C D 4. Dosing (e.g., Oral gavage of this compound at 10 mg/kg, 5 days on/9 off) C->D E 5. Monitoring (Measure tumor volume and body weight 2-3x weekly) D->E F 6. Endpoint Analysis (Pharmacodynamics, Tumor Growth Inhibition (TGI)) E->F

Figure 2: A generalized workflow for a preclinical xenograft efficacy study.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for MYC-driven cancers by leveraging the novel mechanism of targeted protein degradation.[2][8] Its ability to act as a molecular glue to induce the degradation of GSPT1 effectively shuts down the hyperactive protein synthesis machinery that these tumors rely on.[11] Preclinical data have robustly demonstrated its potency and selectivity.[12] A Phase 1/2 clinical trial (NCT05546268) is currently underway to evaluate the safety and efficacy of this compound in patients with MYC-driven solid tumors, including NSCLC and SCLC.[5][13] While initial patient biomarker data has led to a strategic focus on prostate cancer, the foundational mechanism remains a powerful approach for cancers dependent on GSPT1.[14] Further research will elucidate the full range of GSPT1-dependent tumor types and potential combination strategies to enhance therapeutic outcomes.

References

The Discovery and Development of MRT-2359: A GSPT1-Directed Molecular Glue Degrader for MYC-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-2359 is a first-in-class, orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation. Developed by Monte Rosa Therapeutics, this compound was rationally designed to exploit the dependency of MYC-driven cancers on high levels of protein translation. By inducing the ubiquitination and subsequent proteasomal degradation of GSPT1, this compound preferentially inhibits the proliferation of cancer cells with high expression of MYC transcription factors (c-MYC, N-MYC, and L-MYC). This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visualizations of key pathways and workflows are presented using the DOT language for Graphviz.

Introduction: Targeting MYC through Translational Addiction

The MYC family of proto-oncogenes, including c-MYC, N-MYC, and L-MYC, are implicated as drivers in a wide range of human cancers.[1] These transcription factors regulate the expression of a vast number of genes involved in cell proliferation, growth, and metabolism. However, their nature as transcription factors with a lack of a defined enzymatic pocket has made them historically challenging to target directly with small molecules.[1]

A key vulnerability of MYC-driven tumors is their addiction to high rates of protein translation to sustain their rapid growth and proliferation.[1] This dependency on the cellular protein synthesis machinery presents a novel therapeutic window. It was hypothesized that these cancer cells would be particularly sensitive to the loss of critical components of the translation apparatus, such as the translation termination factor GSPT1 (G1 to S phase transition 1).[1]

This compound was discovered as a selective GSPT1 molecular glue degrader. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the target's ubiquitination and degradation by the proteasome.[2] this compound facilitates the interaction between the E3 ligase cereblon (CRBN) and GSPT1, leading to the selective degradation of GSPT1.[3]

Mechanism of Action

This compound acts as a molecular glue to induce the degradation of GSPT1. The proposed mechanism of action is as follows:

  • Binding to Cereblon (CRBN): this compound first binds to the E3 ubiquitin ligase substrate receptor, cereblon.

  • Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that has a high affinity for GSPT1, leading to the formation of a stable ternary complex (CRBN-MRT-2359-GSPT1).

  • Ubiquitination: Within the ternary complex, GSPT1 is brought into close proximity to the E3 ligase machinery, resulting in its polyubiquitination.

  • Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.

  • Inhibition of Translation Termination: The degradation of GSPT1, a key component of the translation termination complex, leads to ribosome stalling at stop codons and a global shutdown of protein synthesis.

  • Preferential Apoptosis in MYC-Driven Cancers: Due to their high dependence on protein translation, MYC-driven cancer cells are exquisitely sensitive to the inhibition of this process, leading to the induction of apoptosis.[4]

MRT2359_Mechanism_of_Action

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective degradation of GSPT1 in a variety of cancer cell lines, with preferential anti-proliferative activity in those with high levels of N-MYC or L-MYC expression.[4]

ParameterValueCell LineAssay
CRBN Binding (IC50) 113 nM-HTRF
Ternary Complex Formation (IC50) 7 nM-HTRF
GSPT1 Degradation (DC50) 5 nMCAL51-
GSPT1 Degradation (Dmax) 100%CAL51-
Cell Viability (EC50) 150 nMCAL51CellTiter-Glo (72h)
Anti-proliferative Activity (IC50) >30 nM and <300 nMMYC-driven cell linesCellTiter-Glo (72h)
Table 1: In Vitro Activity of this compound.[4]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound has been evaluated in over 80 lung patient-derived xenograft (PDX) models, demonstrating preferential activity in N-MYC and L-MYC high non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) PDXs.[1] More specific data is available for prostate cancer xenograft models.

Tumor ModelTreatmentDosing ScheduleTumor Growth Inhibition/Regression
22RV1 (Prostate) This compound (10 mg/kg, p.o.)5 days on, 9 days offComplete tumor regression
NCI-H660 (Prostate) This compound (10 mg/kg, p.o.)5 days on, 9 days offComplete tumor regression
VCaP (Prostate) This compound (3 mg/kg, p.o.)Daily-32% regression
VCaP (Prostate) This compound (10 mg/kg, p.o.)5 days on, 9 days off-8% regression
VCaP (Prostate) This compound (3 mg/kg, p.o.) + Enzalutamide (30 mg/kg, p.o.)Daily-100% regression
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models.

Clinical Development: The NCT05546268 Trial

This compound is currently being evaluated in a Phase 1/2, open-label, multicenter clinical trial (NCT05546268) in patients with previously treated selected solid tumors, including NSCLC, SCLC, high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma (DLBCL).[5]

Study Design
  • Phase 1: Dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Phase 2: Expansion cohorts to evaluate the anti-tumor activity of this compound at the RP2D in specific tumor types.

ParameterDetails
Patient Population Previously treated advanced solid tumors (NSCLC, SCLC, high-grade neuroendocrine, DLBCL) with a focus on those with L-MYC or N-MYC amplification.
Dosing Regimens Dose escalation cohorts: 0.5 mg, 1 mg, 2 mg daily for 5 days on, 9 days off. Recommended Phase 2 Dose (RP2D): 0.5 mg daily for 21 days on, 7 days off.
Primary Endpoints Phase 1: Safety, tolerability, MTD, RP2D. Phase 2: Overall Response Rate (ORR).
Secondary Endpoints Pharmacokinetics, pharmacodynamics, duration of response, disease control rate, progression-free survival, overall survival.
Table 3: Overview of the NCT05546268 Clinical Trial.[5][6]
Clinical Data

This compound has demonstrated an acceptable safety profile in heavily pretreated patients. The most common dose-limiting toxicity (DLT) observed at higher doses was thrombocytopenia.[6]

This compound has a favorable pharmacokinetic profile.[6] Specific parameters such as Cmax, Tmax, and half-life from the clinical trial have not been publicly disclosed in detail.

Treatment with this compound resulted in a significant and consistent reduction of GSPT1 protein levels in both peripheral blood mononuclear cells (PBMCs) and tumor tissue. Across all dose levels, approximately 60% degradation of GSPT1 was observed, suggesting a saturated pharmacodynamic effect even at the lowest doses tested.[7]

As of the data cutoff of September 7, 2023, in the dose-escalation portion of the trial, among 6 biomarker-positive patients, there was one confirmed partial response and one unconfirmed partial response.[6] More recent data from March 2025 has shown encouraging signals of clinical response in heavily pretreated castration-resistant prostate cancer (CRPC) patients, including a confirmed partial response and two patients with stable disease in the first three patients treated with this compound in combination with enzalutamide.[8] Based on these findings, the clinical development of this compound is now focusing on CRPC.[8]

Patient PopulationNumber of PatientsResponse
Biomarker-Positive (various tumors) 61 confirmed PR, 1 unconfirmed PR
Castration-Resistant Prostate Cancer (in combination with enzalutamide) 31 confirmed PR, 2 Stable Disease
Table 4: Preliminary Efficacy of this compound in the NCT05546268 Trial.[6][8]

Experimental Protocols

GSPT1 Degradation Assay (Western Blot)

This protocol describes a general method for assessing the degradation of GSPT1 in cancer cell lines following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., a MYC-driven cell line) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the GSPT1 signal to the loading control.

    • Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.

GSPT1_Degradation_Workflow

Ribosome Profiling (Ribo-Seq)

This protocol provides a general overview of the ribosome profiling technique used to assess the impact of this compound on protein translation.

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse cells in the presence of cycloheximide to arrest translating ribosomes on mRNA.

  • Nuclease Digestion:

    • Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation:

    • Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose gradient.

    • Extract the RNA (the RPFs) from the ribosome fraction.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR.

    • Sequence the resulting library using next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Analyze the density and distribution of ribosome footprints to determine which genes are being actively translated and to identify sites of ribosome stalling.

Logical Relationships in this compound Development

The development of this compound followed a logical progression from hypothesis to clinical validation.

MRT2359_Development_Logic

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of MYC-driven cancers. Its rational design as a molecular glue degrader of GSPT1 effectively exploits the translational addiction of these tumors. Preclinical studies have demonstrated its potent and selective activity, and the ongoing Phase 1/2 clinical trial has provided encouraging early evidence of safety, target engagement, and anti-tumor activity, particularly in castration-resistant prostate cancer. The continued development of this compound holds the potential to address a significant unmet medical need for patients with these difficult-to-treat malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this innovative targeted therapy.

References

The Role of GSPT1 in MYC-Driven Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC family of oncoproteins are master regulators of cell proliferation and are frequently deregulated in a wide range of human cancers. Their direct inhibition has proven to be a formidable challenge, prompting the exploration of alternative therapeutic strategies. One of the most promising approaches to emerge is the targeting of G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination. MYC-driven cancers exhibit a heightened dependence on protein synthesis to sustain their rapid growth, creating a synthetic lethal vulnerability to the disruption of the translational machinery. This guide provides an in-depth analysis of the critical role of GSPT1 in the pathobiology of MYC-driven malignancies, the mechanism of action of GSPT1-targeting therapeutics, and detailed experimental protocols for their investigation.

The GSPT1-MYC Axis: A Co-Regulatory Feedback Loop

A critical aspect of the GSPT1-MYC relationship is a positive co-regulatory feedback loop that reinforces the oncogenic state.[1][2] MYC, a transcription factor, directly binds to the promoter of the GSPT1 gene, driving its transcription and subsequent protein expression.[2] In turn, GSPT1, as a core component of the translation termination complex, is essential for the efficient translation of MYC mRNA.[1][2] This reciprocal regulation creates a vicious cycle where elevated MYC levels lead to increased GSPT1, which then further enhances MYC protein production, fueling uncontrolled cell proliferation.

GSPT1 Function in Translation Termination

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that forms a complex with eRF1 to mediate the termination of protein synthesis.[3] When a ribosome encounters a stop codon on an mRNA molecule, the eRF1/GSPT1 complex is recruited to the ribosomal A-site.[3] GSPT1-mediated GTP hydrolysis then triggers a conformational change that leads to the release of the newly synthesized polypeptide chain.[3]

Therapeutic Targeting of GSPT1 in MYC-Driven Cancers

The dependency of MYC-driven cancers on sustained high levels of protein synthesis makes GSPT1 an attractive therapeutic target.[4][5] The primary strategy for targeting GSPT1 involves the use of molecular glue degraders. These small molecules induce the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[6][7]

Mechanism of Action of GSPT1 Degraders

The degradation of GSPT1 has profound consequences for cancer cells. The immediate effect is the impairment of translation termination, leading to ribosome stalling at stop codons.[8] This disruption in protein synthesis triggers the Integrated Stress Response (ISR), a cellular signaling pathway activated by various stress conditions.[2][9] The ISR is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also the preferential translation of certain stress-responsive transcripts, including the transcription factor ATF4.[9] Sustained activation of the ISR ultimately culminates in apoptosis, or programmed cell death, in a TP53-independent manner.[10]

Quantitative Data on GSPT1 Degraders

Several GSPT1 degraders are currently in preclinical and clinical development. The following tables summarize the in vitro efficacy of some of the most well-characterized compounds in various MYC-driven cancer cell lines.

CompoundCancer TypeCell LineDC50 (nM)IC50 (nM)Reference(s)
MRT-2359 Non-Small Cell Lung Cancer (N-MYC High)NCI-H1155-0.82[11]
Triple-Negative Breast CancerMDA-MB-468<23.28[11]
GT19630 Acute Myeloid LeukemiaHL-60-<10[12]
Small Cell Lung CancerDMS114-<10[12]
CC-90009 Acute Myeloid LeukemiaAML cell lines (average)-~21[13]
Acute Myeloid LeukemiaPrimary AML patient samples-Average EC50 of 21[13]
SJ6986 Acute Myeloid LeukemiaMV4-119.7 (4h)5.4[14]
Acute Lymphoblastic LeukemiaMHH-CALL-4-8.9[14]

DC50: Concentration required for 50% maximal degradation. IC50: Concentration required for 50% inhibition of cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of GSPT1 and the effects of its degradation in MYC-driven cancers.

Western Blotting for GSPT1 and MYC Degradation

Objective: To quantify the degradation of GSPT1 and its downstream effect on MYC protein levels following treatment with a GSPT1 degrader.

Materials:

  • Cancer cell lines (e.g., HL-60, MV4-11)

  • GSPT1 degrader of interest

  • Proteasome inhibitor (e.g., MG132 or Ixazomib) as a control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GSPT1, anti-MYC, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of the GSPT1 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control co-treated with a proteasome inhibitor.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and denature by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of GSPT1 and MYC degradation relative to the loading control.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of GSPT1 degradation.

Materials:

  • Cancer cell lines

  • GSPT1 degrader

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

  • Plate reader

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader. Include a vehicle control.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation of GSPT1

Objective: To isolate GSPT1 and its interacting partners to study complex formation, for example, with the CRBN E3 ligase in the presence of a molecular glue.

Materials:

  • Cancer cell lines

  • GSPT1 degrader

  • Proteasome inhibitor (e.g., MG132)

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Anti-GSPT1 antibody or anti-CRBN antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose slurry

  • Western blot reagents

Protocol:

  • Cell Treatment: Treat cells with the GSPT1 degrader and a proteasome inhibitor for 4-6 hours to stabilize the ternary complex.

  • Cell Lysis: Lyse cells in Co-IP buffer.

  • Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them three times with ice-cold Co-IP lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against GSPT1 and potential interacting partners like CRBN.

Visualizing Key Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the critical signaling pathways and experimental workflows discussed in this guide.

GSPT1_MYC_Feedback_Loop cluster_nucleus Nucleus MYC_gene MYC Gene MYC_mRNA MYC mRNA MYC_gene->MYC_mRNA Transcription GSPT1_gene GSPT1 Gene GSPT1_mRNA GSPT1 mRNA GSPT1_gene->GSPT1_mRNA Transcription MYC_mRNA_c MYC mRNA MYC_mRNA->MYC_mRNA_c GSPT1_mRNA_c GSPT1 mRNA GSPT1_mRNA->GSPT1_mRNA_c MYC_protein_n MYC Protein MYC_protein_n->GSPT1_gene Activates Transcription Ribosome_GSPT1 Ribosome GSPT1_mRNA_c->Ribosome_GSPT1 Translation Ribosome_MYC Ribosome MYC_mRNA_c->Ribosome_MYC Translation GSPT1_protein GSPT1 Protein Ribosome_GSPT1->GSPT1_protein MYC_protein_c MYC Protein Ribosome_MYC->MYC_protein_c GSPT1_protein->Ribosome_MYC Facilitates Translation Termination MYC_protein_c->MYC_protein_n Nuclear Import GSPT1_Degrader_MOA GSPT1_Degrader GSPT1 Degrader (Molecular Glue) Ternary_Complex Ternary Complex (GSPT1-Degrader-CRBN) GSPT1_Degrader->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation GSPT1 Degradation Proteasome->Degradation Translation_Termination_Impairment Impaired Translation Termination Degradation->Translation_Termination_Impairment Ribosome_Stalling Ribosome Stalling Translation_Termination_Impairment->Ribosome_Stalling ISR Integrated Stress Response (ISR) Activation Ribosome_Stalling->ISR Apoptosis Apoptosis ISR->Apoptosis Experimental_Workflow cluster_protein Protein Level Assessment cluster_viability Phenotypic Assessment start Start: Select MYC-driven and control cancer cell lines treatment Treat cells with GSPT1 degrader (dose-response and time-course) start->treatment harvest Harvest cells for downstream analysis treatment->harvest protein_analysis Protein Analysis harvest->protein_analysis viability_analysis Cell Viability Analysis harvest->viability_analysis western_blot Western Blot (GSPT1, MYC, ISR markers) protein_analysis->western_blot ip Immunoprecipitation (GSPT1-CRBN interaction) protein_analysis->ip cell_titer CellTiter-Glo / MTT Assay (IC50 determination) viability_analysis->cell_titer apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) viability_analysis->apoptosis_assay end End: Data analysis and interpretation western_blot->end ip->end cell_titer->end apoptosis_assay->end

References

An In-depth Technical Guide to MRT-2359: A GSPT1 Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a potent, selective, and orally bioavailable small molecule that functions as a GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1][2] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1.[3] This mechanism has shown significant therapeutic potential, particularly in cancers driven by the MYC family of oncoproteins.[4][5] Preclinical and early clinical data suggest that this compound exhibits preferential anti-proliferative activity in cancer cell lines with high expression of N-Myc and L-Myc, such as those found in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C22H17F4N3O6.[7][8] Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)methyl (2-fluoro-5-(trifluoromethoxy)phenyl)carbamate.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C22H17F4N3O6[7][8]
Molecular Weight 495.38 g/mol [7][8]
CAS Number 2803881-11-8[6][8]
Appearance Solid[9]
Solubility DMSO: 100 mg/mL (201.86 mM)[7]
Water: Insoluble[7]
Ethanol: Insoluble[7]

Mechanism of Action: A Molecular Glue Degrader

This compound functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that do not normally associate.[3] In the case of this compound, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the translation termination factor GSPT1.[3][10] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[3]

The degradation of GSPT1 disrupts the process of protein translation termination.[11] Cancers with high levels of MYC expression are particularly dependent on high rates of protein synthesis to sustain their rapid growth and proliferation.[4][5] This creates a state of "translational addiction," making them exquisitely sensitive to the disruption of the translational machinery.[3] By degrading GSPT1, this compound effectively shuts down this critical process in MYC-driven cancer cells, leading to cell cycle arrest and apoptosis.[6]

MRT2359_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Effects MRT2359 This compound Ternary_Complex This compound-CRBN-GSPT1 Ternary Complex MRT2359->Ternary_Complex Binds to CRBN CRBN (E3 Ubiquitin Ligase) CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Proteasome Proteasome GSPT1->Proteasome Targeted for Degradation Ternary_Complex->GSPT1 Induces Ubiquitination Ub Ubiquitin Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 Translation_Termination Translation Termination Inhibition Degraded_GSPT1->Translation_Termination Leads to Protein_Synthesis Decreased Protein Synthesis Translation_Termination->Protein_Synthesis MYC_Expression Reduced MYC Expression Protein_Synthesis->MYC_Expression Apoptosis Apoptosis MYC_Expression->Apoptosis

Diagram 1: Mechanism of action of this compound as a GSPT1 molecular glue degrader.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent and selective anti-proliferative activity in various cancer cell lines, particularly those with high N-Myc or L-Myc expression.[6]

Table 2: In Vitro Activity of this compound

AssayCell LineParameterValueReference(s)
Anti-proliferative Activity HIV-1IC50>30 nM and <300 nM[6][8]
GSPT1 Degradation CAL51DC505 nM[9]
Cell Viability CAL51EC50150 nM[9]
In Vivo Efficacy

In vivo studies using xenograft models have shown significant anti-tumor activity of this compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatmentOutcomeReference(s)
NCI-H660 (Neuroendocrine Prostate Cancer) 10 mg/kg, daily oral gavage, 28 days100% tumor regression
22RV1 (AR-V7-positive Prostate Cancer) 10 mg/kg, 5 days on/9 days off, 4 weeksComplete tumor regression[6][8]
VCaP (Prostate Cancer) 3 mg/kg daily + 30 mg/kg enzalutamide, 31 days100% tumor regression
Clinical Trials

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05546268) for the treatment of patients with MYC-driven solid tumors, including NSCLC, SCLC, high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma.[4][5][7] Interim data from this trial have shown a favorable safety profile and early signs of anti-tumor activity.[12][13] Notably, treatment with this compound resulted in approximately a 60% reduction in GSPT1 protein levels in both peripheral blood mononuclear cells and tumor tissue.[13][14]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to the developing institutions. However, based on the published literature, the following are generalized methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Viability_Workflow start Start plate_cells Plate cancer cells in 96-well plates start->plate_cells treat_cells Treat cells with varying concentrations of this compound plate_cells->treat_cells incubate Incubate for a specified period (e.g., 72 hours) treat_cells->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent incubate_reagent Incubate at room temperature to stabilize luminescent signal add_reagent->incubate_reagent read_luminescence Measure luminescence using a plate reader incubate_reagent->read_luminescence analyze_data Analyze data to determine EC50/IC50 values read_luminescence->analyze_data end End analyze_data->end

Diagram 2: General workflow for a cell viability assay.

Methodology:

  • Cancer cells are seeded in 96-well opaque-walled multiwell plates at a predetermined density and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

  • Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • After incubation, the plates and their contents are equilibrated to room temperature.

  • An equal volume of CellTiter-Glo® Reagent is added to each well.

  • The contents are mixed on an orbital shaker to induce cell lysis.

  • The plate is incubated at room temperature for a short period to stabilize the luminescent signal.

  • Luminescence is recorded using a plate reader.

  • The data is normalized to the vehicle control, and dose-response curves are generated to calculate EC50 or IC50 values.

Western Blotting for GSPT1 Degradation

Western blotting is used to detect and quantify the levels of GSPT1 protein in cells following treatment with this compound.

Methodology:

  • Cells are treated with this compound or vehicle control for various time points.

  • Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Total protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated with a primary antibody specific for GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software, and GSPT1 levels are normalized to the loading control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of cancer cells.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).

  • Anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of MYC-driven cancers. Its novel mechanism of action as a GSPT1 molecular glue degrader provides a targeted approach to exploit the translational addiction of these aggressive tumors. The strong preclinical data and encouraging early clinical findings underscore the potential of this compound to address a significant unmet need in oncology. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in various cancer types.

References

Unveiling the Selectivity Profile of MRT-2359: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a novel, orally bioavailable small molecule that functions as a selective molecular glue degrader targeting the translation termination factor GSPT1. By promoting the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, this compound induces the subsequent ubiquitination and proteasomal degradation of GSPT1. This mechanism of action has shown significant therapeutic potential, particularly in cancers characterized by MYC-driven translational addiction. This technical guide provides an in-depth analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated scientific protocols.

Introduction

The MYC family of oncoproteins are critical drivers in a wide array of human cancers. Their role in promoting uncontrolled cell proliferation is, in part, due to their ability to upregulate protein synthesis. This creates a state of "translational addiction," rendering these cancer cells highly dependent on the cellular machinery that governs protein translation. A key component of this machinery is the GTPase GSPT1 (G1 to S phase transition 1), which is essential for the termination of translation.

This compound exploits this dependency by selectively targeting GSPT1 for degradation. As a molecular glue, this compound facilitates the interaction between GSPT1 and Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome. The depletion of GSPT1 disrupts the translation termination process, leading to ribosome stalling and ultimately inducing apoptosis in MYC-driven cancer cells. This targeted approach has demonstrated preferential anti-proliferative activity against cancer cells with high levels of N-Myc or L-Myc expression.[1]

Mechanism of Action: GSPT1 Degradation Pathway

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to selectively degrade GSPT1. The key steps are illustrated in the signaling pathway diagram below.

MRT2359_Mechanism cluster_0 Cellular Environment MRT2359 This compound Ternary_Complex This compound-CRBN-GSPT1 Ternary Complex MRT2359->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex GSPT1 GSPT1 (Translation Termination Factor) GSPT1->Ternary_Complex Ribosome Ribosome GSPT1->Ribosome Facilitates Translation Termination Ub_GSPT1 Polyubiquitinated GSPT1 Ternary_Complex->Ub_GSPT1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_GSPT1->Proteasome Degraded_GSPT1 Degraded GSPT1 (Amino Acids) Proteasome->Degraded_GSPT1 Degradation Apoptosis Apoptosis in MYC-driven Cancer Cells Degraded_GSPT1->Apoptosis Disrupted Translation Termination mRNA mRNA Stop_Codon Stop Codon

Caption: Mechanism of this compound-induced GSPT1 degradation and subsequent apoptosis in MYC-driven cancer cells.

Selectivity Profile of this compound

The therapeutic efficacy and safety of a targeted agent are critically dependent on its selectivity. This compound has been engineered for high selectivity towards GSPT1.

On-Target Potency

This compound demonstrates potent and selective degradation of GSPT1. In various cancer cell lines, it induces GSPT1 degradation with a half-maximal degradation concentration (DC50) in the low nanomolar range.

Parameter Cell Line Value Reference
GSPT1 Degradation IC50 Not specified>30 nM and <300 nM[1]
Anti-proliferative IC50 AR-positive/MYC-high Prostate Cancer Cells~50-150 nM[2]
Anti-proliferative IC50 AR-negative/MYC-low Prostate Cancer Cells>10 µM[2]
GSPT1 Degradation in Tumor Biopsies Human Patients~60% reduction[3]
Off-Target Selectivity

To assess the broader selectivity of this compound, it was screened against a panel of 44 proteins in a CEREP panel. At a concentration of 10 µM, this compound showed no significant off-target activity.

Panel Number of Targets This compound Concentration Result Reference
CEREP Panel 44 proteins10 µMNo off-target activity observed[4]

While a comprehensive kinome scan data is not publicly available, the lack of off-target effects in the CEREP panel at a high concentration suggests a favorable selectivity profile for this compound. The primary off-target is the close homolog of GSPT1, GSPT2, which is also degraded by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and activity of this compound.

GSPT1 Degradation Assay (Western Blot)

This protocol outlines the procedure to quantify the degradation of GSPT1 in cancer cells following treatment with this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture and Treatment - Seed MYC-driven cancer cells - Treat with varying concentrations of this compound B 2. Cell Lysis and Protein Quantification - Lyse cells to extract proteins - Quantify protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE and Protein Transfer - Separate proteins by size - Transfer proteins to a membrane (e.g., PVDF) B->C D 4. Immunoblotting - Block non-specific binding sites - Incubate with primary antibodies (anti-GSPT1, anti-loading control) - Incubate with HRP-conjugated secondary antibodies C->D E 5. Detection and Analysis - Add chemiluminescent substrate - Image membrane and quantify band intensity D->E

Caption: Experimental workflow for determining GSPT1 degradation via Western Blot.

Detailed Steps:

  • Cell Culture and Treatment:

    • Seed MYC-driven cancer cell lines (e.g., NCI-H660 for SCLC, 22RV1 for prostate cancer) in appropriate culture vessels and media.

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the GSPT1 signal to the loading control. The percentage of GSPT1 degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

CellTiterGlo_Workflow cluster_workflow CellTiter-Glo® Workflow A 1. Cell Seeding - Seed cancer cells in an opaque-walled 96-well plate B 2. Compound Treatment - Add serial dilutions of this compound to the wells - Incubate for a defined period (e.g., 72 hours) A->B C 3. Reagent Addition and Lysis - Equilibrate plate to room temperature - Add CellTiter-Glo® Reagent to each well - Mix on an orbital shaker to induce cell lysis B->C D 4. Luminescence Measurement - Incubate for 10 minutes to stabilize the signal - Measure luminescence using a plate reader C->D

Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

Detailed Steps:

  • Cell Seeding:

    • Seed cancer cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the assay period.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls for background luminescence.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.[2]

  • Reagent Addition and Lysis:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control after subtracting the background luminescence. The IC50 values are then determined from the dose-response curves.

Conclusion

This compound is a potent and selective GSPT1 molecular glue degrader with a well-defined mechanism of action. The data presented in this technical guide highlight its high on-target potency and favorable selectivity profile, with minimal off-target activity observed in a broad screening panel. The preferential anti-proliferative effect of this compound in MYC-driven cancer cells underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further investigation into the broader selectivity profile and clinical efficacy of this compound is ongoing and will continue to elucidate its therapeutic potential.

References

In-Depth Technical Guide: Pharmacokinetics of MRT-2359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT-2359 is an investigational, orally bioavailable, potent, and selective GSPT1-directed molecular glue degrader. It is currently in clinical development for the treatment of MYC-driven solid tumors. By inducing the proximity of the E3 ubiquitin ligase cereblon (CRBN) to the translation termination factor GSPT1, this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1. This mechanism disrupts the protein translation machinery in cancer cells that are highly dependent on MYC-driven protein synthesis, leading to anti-tumor activity. Interim data from the ongoing Phase 1/2 clinical trial (NCT05546268) have demonstrated a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting its continued development.

Preclinical Pharmacokinetics

Preclinical studies have established the oral bioavailability and in vivo efficacy of this compound in various cancer models.

Absorption and Bioavailability

This compound has been optimized for oral administration and demonstrates good bioavailability in preclinical species.[1] While specific quantitative data on parameters like Cmax, Tmax, and AUC from these studies are not publicly available in detail, the compound's advancement into clinical trials underscores a favorable absorption profile. Preclinical data presented at scientific conferences have indicated that this compound was optimized for oral bioavailability.[1]

Distribution

Detailed tissue distribution studies have not been publicly disclosed. However, the observed anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) following oral administration suggests that this compound achieves sufficient concentrations in tumor tissues to exert its pharmacodynamic effect.[2]

Metabolism and Excretion

Information regarding the metabolic pathways and excretion routes of this compound is not yet available in the public domain.

Preclinical Efficacy Studies

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound. For instance, in immunocompromised mouse models with AR-V7-positive 22RV1 and NCI-H660 cell line xenografts, oral administration of this compound at 10 mg/kg on a 5-days-on, 9-days-off schedule for four weeks resulted in complete tumor regression.[3] These studies confirm that orally administered this compound reaches the tumor site at concentrations sufficient to induce a significant anti-cancer effect.

Clinical Pharmacokinetics

The ongoing Phase 1/2 clinical trial (NCT05546268) is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with selected advanced solid tumors.[4]

Study Design and Dosing

The Phase 1 portion of the study involves dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients have been dosed at 0.5 mg, 1 mg, and 2 mg with dosing schedules of 5-days-on/9-days-off and 21-days-on/7-days-off.[5]

Pharmacokinetic Profile

Interim results from the clinical trial indicate that this compound has a favorable pharmacokinetic profile.[6] However, specific quantitative PK parameters such as Cmax, Tmax, AUC, and half-life from the human studies have not yet been publicly reported.

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed by measuring the degradation of its target protein, GSPT1. Across all evaluated dose levels (0.5 mg, 1 mg, and 2 mg), administration of this compound resulted in an approximately 60% reduction in GSPT1 protein expression in both peripheral blood mononuclear cells (PBMCs) and tumor tissue biopsies.[6] This level of target engagement is consistent with the degradation levels observed in preclinical studies that were associated with anti-tumor activity. The consistent and robust GSPT1 degradation across the tested dose range suggests a saturated pharmacodynamic response, with 0.5 mg considered a fully active dose from a pharmacodynamic standpoint.[6]

Mechanism of Action and Signaling Pathway

This compound functions as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate.

Signaling Pathway of this compound Action

MRT2359_Pathway cluster_0 Cellular Environment cluster_1 Proteasomal Degradation cluster_2 Downstream Effects MRT2359 This compound CRBN Cereblon (CRBN) (Substrate Receptor) MRT2359->CRBN Binds to GSPT1 GSPT1 (Translation Termination Factor) MRT2359->GSPT1 CUL4 CUL4-DDB1-RBX1 (E3 Ubiquitin Ligase Complex) CRBN->CUL4 Part of Ub Ubiquitin CUL4->Ub Recruits Proteasome 26S Proteasome GSPT1->Proteasome Targeted for Degradation Translation Protein Translation Inhibition GSPT1->Translation Leads to Ub->GSPT1 Polyubiquitination MYC Reduced MYC-driven Oncogenic Signaling Translation->MYC Impacts Apoptosis Tumor Cell Apoptosis MYC->Apoptosis Results in

Caption: Mechanism of action of this compound as a GSPT1-directed molecular glue degrader.

This compound binds to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN), which is part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[7] This binding event induces a conformational change in CRBN, creating a novel binding surface that allows for the recruitment of the neosubstrate, GSPT1.[8] The formation of this ternary complex (CRBN-MRT-2359-GSPT1) leads to the polyubiquitination of GSPT1 by the E3 ligase complex. Polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1 impairs the termination of protein translation, a process to which MYC-driven cancer cells are particularly sensitive.[9] This disruption of protein synthesis ultimately leads to the downregulation of MYC-oncogenic signaling and induces apoptosis in tumor cells.[7]

Experimental Protocols

While specific, detailed protocols for the pharmacokinetic analysis of this compound are proprietary, the following sections describe the general methodologies employed for key experiments.

In Vivo Pharmacokinetic Studies in Preclinical Models

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in animal models (e.g., mice, rats).

Typical Workflow:

PK_Workflow cluster_0 Dosing and Sampling cluster_1 Sample Processing and Analysis cluster_2 Data Analysis Dosing This compound Administration (Oral Gavage) Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of this compound) Processing->Analysis PK_Analysis Pharmacokinetic Modeling (e.g., non-compartmental analysis) Analysis->PK_Analysis Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->Parameters

Caption: General workflow for in vivo pharmacokinetic studies.

  • Animal Dosing: A defined dose of this compound is administered to the study animals, typically via oral gavage to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein in mice).

  • Plasma Preparation: Blood samples are processed by centrifugation to separate plasma.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

In Vivo GSPT1 Degradation Assessment

Objective: To measure the extent of GSPT1 protein degradation in tissues of interest (e.g., tumor, PBMCs) following this compound administration.

Typical Workflow:

PD_Workflow cluster_0 Treatment and Tissue Collection cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis Treatment This compound Treatment of Tumor-bearing Mice Collection Collection of Tumor and/or PBMC Samples Treatment->Collection Lysis Tissue Lysis and Protein Extraction Collection->Lysis Quantification Protein Concentration Measurement (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE and Protein Transfer Quantification->SDS_PAGE Immunoblotting Immunoblotting with Anti-GSPT1 Antibody SDS_PAGE->Immunoblotting Detection Detection and Densitometry Analysis Immunoblotting->Detection

Caption: General workflow for assessing in vivo GSPT1 degradation.

  • Treatment: Tumor-bearing animals are treated with this compound at various doses and for specified durations.

  • Tissue Collection: At the end of the treatment period, tumor tissues and/or blood (for PBMC isolation) are collected.

  • Protein Extraction: Tissues are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for GSPT1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for protein loading.

  • Analysis: The protein bands are visualized, and the band intensities are quantified using densitometry. The level of GSPT1 is normalized to the loading control and compared between treated and vehicle control groups to determine the percentage of degradation.

Summary and Future Directions

This compound is a promising, orally bioavailable GSPT1-directed molecular glue degrader with a favorable pharmacokinetic and pharmacodynamic profile. Preclinical and early clinical data have demonstrated its potential in treating MYC-driven solid tumors through a novel mechanism of action. Future publications from the ongoing clinical trial are anticipated to provide more detailed quantitative pharmacokinetic data, including Cmax, Tmax, AUC, half-life, and information on its metabolism and excretion in humans. Further studies will also likely focus on refining the dosing schedule and identifying patient populations most likely to benefit from this targeted therapy.

References

Methodological & Application

Application Notes and Protocols for MRT-2359 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for proteasomal degradation.[1][2][3] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent degradation of GSPT1.[2][3] This mechanism has shown significant anti-proliferative activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound represents a promising therapeutic strategy for cancers dependent on high levels of MYC expression.[7] MYC-driven tumors exhibit a heightened reliance on protein translation, making them particularly vulnerable to the disruption of this process.[6][7] The degradation of GSPT1 by this compound leads to a downstream reduction in MYC protein levels, thereby inhibiting tumor growth.[4][6] The following protocols describe methods to quantify the anti-proliferative effects and target degradation induced by this compound in cancer cell lines.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeMYC StatusIC50 (nM)Notes
AR-positive/MYC-high Prostate Cancer (unspecified)Prostate CancerMYC-high~50-150Sensitive to this compound.[4]
AR-negative/MYC-low Prostate Cancer (unspecified)Prostate CancerMYC-low>10,000Resistant to this compound.[4]
CAL51Breast CancerNot specified150

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro GSPT1 Degradation by this compound
Cell LineCancer TypeDC50 (nM)Dmax (%)Notes
NCI-H1155Non-Small Cell Lung Cancer2.1>95
ABC-1Not specified9.8>95
NCI-H2023Not specified28.8>95
NCI-H441Not specified9.4>95
CAL51Breast Cancer5100

DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows for the described in vitro assays.

MRT2359_Signaling_Pathway cluster_0 This compound Mediated GSPT1 Degradation cluster_1 Downstream Effects This compound This compound CRBN CRBN This compound->CRBN binds GSPT1 GSPT1 This compound->GSPT1 binds CRBN->GSPT1 recruits Proteasome Proteasome GSPT1->Proteasome targets for Ub Ubiquitin Ub->GSPT1 Ubiquitination Degraded GSPT1 Degraded GSPT1 Proteasome->Degraded GSPT1 Translation Termination Translation Termination Degraded GSPT1->Translation Termination Inhibition of MYC Protein Synthesis MYC Protein Synthesis Translation Termination->MYC Protein Synthesis Reduced Tumor Growth Tumor Growth MYC Protein Synthesis->Tumor Growth Inhibition of Experimental_Workflow cluster_0 Cell Viability Assay (CellTiter-Glo) cluster_1 Protein Degradation Assay (Western Blot) A1 Seed cells in 96-well plate A2 Treat with this compound (72h) A1->A2 A3 Add CellTiter-Glo Reagent A2->A3 A4 Measure Luminescence A3->A4 B1 Seed cells and treat with this compound B2 Lyse cells and collect protein B1->B2 B3 SDS-PAGE and transfer to membrane B2->B3 B4 Incubate with primary and secondary antibodies B3->B4 B5 Detect protein bands B4->B5

References

Application Notes and Protocols for MRT-2359 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of MRT-2359, a potent and selective oral molecular glue degrader of the translation termination factor GSPT1. This compound has shown significant anti-tumor activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[1][2][3] This document offers guidance on dosage, administration, and experimental protocols to facilitate reproducible and effective in vivo studies.

Introduction

This compound is an orally bioavailable small molecule that induces the degradation of GSPT1 by promoting its interaction with the E3 ubiquitin ligase component, cereblon (CRBN).[4] MYC-driven cancers exhibit a strong dependence on high levels of protein translation, creating a vulnerability to the disruption of this process.[5][6] By degrading GSPT1, this compound effectively impairs protein synthesis, leading to preferential anti-proliferative activity and tumor regression in preclinical models with high L-MYC or N-MYC expression.[1][7]

Signaling Pathway

The mechanism of action of this compound involves the targeted degradation of GSPT1, which leads to a cascade of downstream events culminating in anti-tumor activity.

MRT2359_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects MRT2359 This compound Ternary_Complex This compound : CRBN : GSPT1 Ternary Complex MRT2359->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Ubiquitination GSPT1 Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation GSPT1 Degradation Proteasome->Degradation Mediates Translation_Termination Impaired Translation Termination Degradation->Translation_Termination Protein_Synthesis Decreased Protein Synthesis Translation_Termination->Protein_Synthesis ISR Integrated Stress Response (ISR) Activation Translation_Termination->ISR MYC_Down Reduced MYC Expression & Transcriptional Activity Protein_Synthesis->MYC_Down Apoptosis Tumor Cell Apoptosis ISR->Apoptosis MYC_Down->Apoptosis

Caption: this compound mechanism of action.

Quantitative Data Summary

Preclinical in vivo studies have demonstrated the dose-dependent efficacy of this compound in various xenograft models. The following tables summarize key quantitative data from these studies.

Animal ModelCancer TypeDosage (mg/kg)Administration RouteDosing ScheduleOutcome
Immunodeficient MiceProstate Cancer (22RV1)3Oral GavageDaily-32% tumor regression
Immunodeficient MiceProstate Cancer (22RV1)10Oral GavageDailyComplete tumor regression (TV=0)
Immunodeficient MiceProstate Cancer (22RV1)10Oral Gavage5 days on / 9 days off-8% tumor regression
Immunodeficient MiceProstate Cancer (NCI-H660)3Oral Gavage5 days on / 9 days off-7% tumor regression
Immunodeficient MiceProstate Cancer (NCI-H660)10Oral Gavage5 days on / 9 days off-78% tumor regression
Immunodeficient MiceProstate Cancer (NCI-H660)10Oral GavageDaily-100% tumor regression

Experimental Protocols

Preparation of this compound for Oral Administration

Note: The precise formulation for this compound used in the published preclinical studies has not been detailed. The following protocol is a general guideline for preparing poorly water-soluble compounds for oral gavage in mice and may require optimization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a vehicle, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • First, dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication may aid in dissolution.

  • Add PEG300 and vortex thoroughly to ensure a homogenous mixture.

  • Add Tween 80 and vortex again.

  • Finally, add the sterile saline or water to the desired final volume and vortex until the solution is clear and uniform.

  • The final concentration should be calculated based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the volume to be administered to each animal (typically 100-200 µL for a 20-25 g mouse).

  • It is recommended to prepare the formulation fresh on the day of administration.

Xenograft Tumor Model Establishment

Cell Lines:

  • NCI-H660: Human neuroendocrine prostate cancer cell line.

  • 22RV1: Human prostate carcinoma cell line.

Animals:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

Procedure:

  • Culture NCI-H660 or 22RV1 cells under standard conditions.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor the animals for tumor growth.

In Vivo Efficacy Study Workflow

InVivo_Workflow start Start tumor_establishment Tumor Cell Implantation (NCI-H660 or 22RV1) start->tumor_establishment tumor_monitoring_1 Monitor Tumor Growth tumor_establishment->tumor_monitoring_1 randomization Randomize Mice into Treatment Groups (Tumor Volume ~100-200 mm³) tumor_monitoring_1->randomization treatment Administer this compound (Oral Gavage) randomization->treatment control Administer Vehicle Control (Oral Gavage) randomization->control tumor_monitoring_2 Monitor Tumor Volume and Body Weight (2x/week) treatment->tumor_monitoring_2 control->tumor_monitoring_2 endpoint Endpoint Criteria Met? (e.g., tumor size, adverse effects) tumor_monitoring_2->endpoint endpoint->tumor_monitoring_2 No euthanasia Euthanize Animals endpoint->euthanasia Yes data_analysis Tumor Excision, Weighing, and Further Analysis euthanasia->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

Detailed Steps:

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using digital calipers at least twice a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or the vehicle control orally via gavage according to the chosen dosing schedule (daily or intermittent).

  • Monitoring during Treatment: Continue to monitor tumor volume and animal body weight at least twice a week. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Humane endpoints should be observed in accordance with institutional guidelines.

  • Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Further pharmacodynamic analysis of tumor tissue can be performed to assess GSPT1 degradation and downstream signaling effects.

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, it is recommended to perform pharmacodynamic (PD) analysis on tumor and/or surrogate tissues.

Protocol:

  • Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose of this compound.

  • Prepare protein lysates from the collected tissues.

  • Perform Western blotting to assess the levels of GSPT1, MYC (c-MYC, N-MYC, or L-MYC), and downstream markers of the integrated stress response (e.g., phosphorylated eIF2α, ATF4).

  • Quantify the protein levels relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of GSPT1 degradation and the impact on downstream signaling pathways.

Conclusion

This compound is a promising therapeutic agent for MYC-driven cancers. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to further evaluate its efficacy and mechanism of action. Careful attention to formulation, dosing, and animal monitoring is crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols for MRT-2359 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for degradation by the E3 ubiquitin ligase cereblon (CRBN).[1][2] In preclinical studies, this compound has demonstrated significant anti-tumor activity in various xenograft models, particularly those driven by the MYC oncogene.[3][4] MYC-driven cancers often exhibit a heightened dependency on protein translation, making them particularly vulnerable to GSPT1 degradation.[3] The degradation of GSPT1 leads to a disruption of protein synthesis, resulting in the suppression of key oncogenic drivers like c-MYC, and ultimately, tumor regression.[5]

These application notes provide detailed protocols for the use of this compound in xenograft models, covering experimental design, data interpretation, and key methodologies for assessing anti-tumor efficacy and pharmacodynamic effects.

Mechanism of Action

This compound acts as a "molecular glue," inducing a proximity between GSPT1 and the E3 ubiquitin ligase component, cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The loss of GSPT1 impairs translation termination, causing ribosome stalling and a global reduction in protein synthesis. In MYC-driven tumors, this disruption of the translational machinery leads to a significant decrease in the levels of MYC protein itself, thereby inhibiting tumor cell proliferation and survival.[1][3]

MRT2359_Mechanism cluster_cell Tumor Cell MRT2359 This compound CRBN CRBN (E3 Ligase) MRT2359->CRBN Binds GSPT1 GSPT1 CRBN->GSPT1 Binds (induced by this compound) Ub Ubiquitin GSPT1->Ub Ubiquitination Translation Protein Translation GSPT1->Translation Regulates Tumor_Growth Tumor Growth & Proliferation Proteasome Proteasome Proteasome->GSPT1 Degrades Ub->Proteasome Degradation MYC_Protein MYC Protein MYC_Protein->Tumor_Growth Drives Translation->MYC_Protein Synthesizes Xenograft_Workflow Cell_Culture 1. Cell Culture (MYC-driven cancer cells) Cell_Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Injection 4. Subcutaneous Injection Cell_Harvesting->Injection Animal_Prep 3. Animal Preparation (Immunocompromised Mice) Animal_Prep->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 6. Randomization into Groups Tumor_Growth->Randomization Treatment 7. Treatment Initiation (this compound or Vehicle) Randomization->Treatment

References

Application Notes and Protocols: CRISPR Screen to Identify MRT-2359 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-2359 is a novel, orally bioavailable molecular glue degrader that selectively targets the translation termination factor GSPT1 for proteasomal degradation. By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound leads to the ubiquitination and subsequent degradation of GSPT1. This mechanism is particularly effective in MYC-driven cancers, which exhibit a strong dependence on high rates of protein translation. The degradation of GSPT1 disrupts protein synthesis, leading to downregulation of MYC protein levels and potent anti-tumor activity. While promising, the emergence of drug resistance is a common challenge for targeted therapies. This application note provides a comprehensive guide to utilizing CRISPR-Cas9 screening technology to systematically identify and validate genetic alterations that confer resistance to this compound.

Putative Resistance Mechanisms to this compound

Based on the mechanism of action of molecular glue degraders, several potential resistance mechanisms can be hypothesized:

  • Mutations in the Target Protein (GSPT1): Alterations in the GSPT1 protein, particularly within the degron motif recognized by the this compound-CRBN complex, can prevent the formation of the ternary complex, thereby abrogating degradation. Studies have shown that mutations in the β-hairpin structural degron of GSPT1 can confer resistance to molecular glue degraders.

  • Mutations in the E3 Ligase Complex (CRBN): As a critical component of the degradation machinery, mutations in CRBN can impair its ability to bind to this compound or to ubiquitinate GSPT1. Loss-of-function mutations or alterations in the drug-binding domain of CRBN are known mechanisms of resistance to other CRBN-targeting molecular glues like immunomodulatory drugs (IMiDs).

  • Alterations in the Ubiquitin-Proteasome System (UPS): Downregulation or mutation of other components of the UPS, such as ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), or proteasome subunits, could potentially lead to resistance by impairing the overall protein degradation process.

  • Activation of Bypass Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of protein translation, allowing for continued proliferation and survival despite GSPT1 degradation.

Experimental Protocols

A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss of function leads to this compound resistance.

Part 1: Genome-Wide CRISPR-Cas9 Knockout Screen

1.1. Cell Line Selection and Culture:

  • Select a cancer cell line that is sensitive to this compound. A MYC-driven cancer cell line, such as a small cell lung cancer (SCLC) or non-small cell lung cancer (NSCLC) line with high N-Myc or L-Myc expression, would be an appropriate model.

  • Culture the selected cell line under standard conditions, ensuring the cells are healthy and in the logarithmic growth phase before transduction.

1.2. sgRNA Library and Lentivirus Production:

  • Utilize a commercially available or custom-designed genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3). These libraries typically contain multiple sgRNAs targeting each gene to ensure robust knockout.

  • Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the lentiviral supernatant 48-72 hours post-transfection, filter, and determine the viral titer.

1.3. Lentiviral Transduction of Cas9 and sgRNA Library:

  • First, establish a stable Cas9-expressing cell line by transducing the parental cells with a lentivirus expressing Cas9 and a selectable marker (e.g., blasticidin). Select for a stable, high-Cas9-expressing population.

  • Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that the majority of cells receive a single sgRNA, which is crucial for linking a specific gene knockout to the resistance phenotype.

  • Maintain a sufficient number of cells during transduction to ensure adequate library representation (at least 500-1000 cells per sgRNA in the library).

1.4. Antibiotic Selection and Baseline Cell Collection:

  • After 48-72 hours of transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for the sgRNA library vector.

  • After selection is complete (typically 7-10 days), harvest a portion of the cells to serve as the baseline (Day 0) reference for sgRNA distribution.

1.5. This compound Drug Selection:

  • Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.

  • The concentration of this compound should be predetermined to be cytotoxic to the parental cell line (e.g., IC80-IC90) to provide strong selective pressure.

  • Culture the cells for an extended period (e.g., 14-21 days), passaging as needed and maintaining the selective pressure. Ensure a sufficient number of cells are maintained throughout the screen to preserve library complexity.

1.6. Genomic DNA Extraction and Next-Generation Sequencing (NGS):

  • At the end of the drug selection period, harvest genomic DNA from both the control and this compound-treated cell populations, as well as the Day 0 baseline sample.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

  • Perform high-throughput sequencing of the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in each population. Aim for a read depth of at least 200-500 reads per sgRNA.

1.7. Data Analysis:

  • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Utilize bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control and baseline populations.

  • Genes with multiple sgRNAs showing significant enrichment are considered high-confidence hits for conferring resistance to this compound.

Part 2: Hit Validation

2.1. Individual Gene Knockout:

  • For the top candidate genes identified in the primary screen, validate their role in this compound resistance by generating individual knockout cell lines.

  • Design 2-3 independent sgRNAs per candidate gene to rule out off-target effects.

  • Transduce the parental Cas9-expressing cell line with each individual sgRNA and confirm gene knockout by Sanger sequencing and western blotting for the target protein.

2.2. In Vitro Resistance Assays:

  • Perform cell viability assays (e.g., CellTiter-Glo) to compare the sensitivity of the individual gene knockout cell lines to this compound with that of the parental cell line.

  • A significant increase in the IC50 value for this compound in the knockout cells compared to the parental cells confirms the gene's role in resistance.

2.3. Orthogonal Validation:

  • To further strengthen the findings, use an alternative method to suppress the target gene's function, such as RNA interference (RNAi).

  • Demonstrating that both CRISPR-mediated knockout and shRNA-mediated knockdown of the candidate gene lead to this compound resistance provides strong evidence for its involvement in the resistance mechanism.

Data Presentation

The results of a CRISPR screen for this compound resistance can be summarized in tables to facilitate comparison and interpretation.

Table 1: Top Enriched Genes from a Genome-Wide CRISPR Screen for this compound Resistance (Hypothetical Data)

Gene SymbolDescriptionLog2 Fold Change (this compound vs. Control)p-valueFalse Discovery Rate (FDR)
CRBNCereblon8.51.2e-82.5e-7
GSPT1G1 to S Phase Transition 17.93.4e-85.1e-7
UBE2G1Ubiquitin Conjugating Enzyme E2 G16.25.6e-77.8e-6
CUL4ACullin 4A5.81.1e-61.3e-5
DDB1Damage Specific DNA Binding Protein 15.52.3e-62.5e-5
RPS15Ribosomal Protein S154.98.9e-69.1e-5
EIF3AEukaryotic Translation Initiation Factor 3A4.51.5e-51.6e-4

Table 2: Validation of Top Hits by Individual Gene Knockout and IC50 Shift (Hypothetical Data)

Gene KnockoutThis compound IC50 (nM)Fold Change in IC50 (vs. Parental)
Parental151.0
CRBN KO> 1000> 66.7
GSPT1 KO85056.7
UBE2G1 KO45030.0
CUL4A KO38025.3
Non-targeting Control181.2

Visualizations

Signaling Pathway

MRT2359_Mechanism_of_Action cluster_cell Tumor Cell MRT2359 This compound CRBN CRBN MRT2359->CRBN binds E3_Ligase CRL4-CRBN E3 Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase Rbx1 Rbx1 Rbx1->E3_Ligase GSPT1 GSPT1 E3_Ligase->GSPT1 recruits Ub Ubiquitin E3_Ligase->Ub activates Proteasome Proteasome GSPT1->Proteasome targeted to Translation Protein Translation GSPT1->Translation promotes Ub->GSPT1 ubiquitinates Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 degrades Degraded_GSPT1->Translation inhibits MYC_Protein MYC Protein Translation->MYC_Protein Cell_Proliferation Tumor Cell Proliferation MYC_Protein->Cell_Proliferation

Caption: Mechanism of action of this compound.

Experimental Workflow

CRISPR_Screen_Workflow cluster_workflow CRISPR Screen Workflow start Start: Sensitive Cancer Cell Line cas9_transduction 1. Transduce with Cas9 Lentivirus start->cas9_transduction cas9_selection 2. Select for Stable Cas9 Expression cas9_transduction->cas9_selection sgrna_transduction 3. Transduce with sgRNA Library Lentivirus (Low MOI) cas9_selection->sgrna_transduction library_selection 4. Antibiotic Selection for Transduced Cells sgrna_transduction->library_selection baseline_collection 5. Collect Baseline (Day 0) Sample library_selection->baseline_collection split Split Population library_selection->split harvest_dna 8. Harvest Genomic DNA baseline_collection->harvest_dna control_treatment 6a. Treat with Vehicle (DMSO) split->control_treatment Control Arm mrt2359_treatment 6b. Treat with This compound split->mrt2359_treatment Treatment Arm culture_control 7a. Culture for 14-21 days control_treatment->culture_control culture_mrt2359 7b. Culture for 14-21 days mrt2359_treatment->culture_mrt2359 culture_control->harvest_dna culture_mrt2359->harvest_dna pcr_amplification 9. PCR Amplify sgRNA Cassettes harvest_dna->pcr_amplification ngs 10. Next-Generation Sequencing pcr_amplification->ngs data_analysis 11. Data Analysis (e.g., MAGeCK) ngs->data_analysis hit_identification 12. Identify Enriched Genes (Resistance Hits) data_analysis->hit_identification validation 13. Hit Validation (Individual KO, IC50) hit_identification->validation end End: Validated Resistance Genes validation->end

Caption: CRISPR screen experimental workflow.

Application Notes and Protocols for MRT-2359: A Tool for Studying Protein Translation Termination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-2359 is a potent, selective, and orally bioavailable small molecule that functions as a GSPT1-directed molecular glue degrader.[1][2][3] It represents a powerful chemical tool for investigating the fundamental processes of protein translation termination and for exploring novel therapeutic strategies against cancers with high MYC expression.[2][4][5] This document provides detailed application notes and protocols for utilizing this compound in research settings.

Mechanism of Action: this compound induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a).[6][7] It achieves this by promoting the formation of a ternary complex between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1.[1][5][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] The degradation of GSPT1 disrupts the termination of protein synthesis, causing ribosomes to stall at stop codons.[4] This impairment of protein synthesis has a profound anti-proliferative effect, particularly in cancer cells that are addicted to high levels of protein translation, such as those driven by the MYC oncogene.[1][2][4] The degradation of GSPT1 by this compound also leads to a downstream reduction in MYC protein levels and the downregulation of MYC target genes.[2][5]

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

ParameterCell LineValueReference
CRBN Binding (HTRF; IC50) -113 nM
Ternary Complex Formation (HTRF; IC50) -7 nM
GSPT1 Degradation (DC50) CAL515 nM[9]
NCI-H11552.1 nM
ABC-19.8 nM
NCI-H4419.4 nM
NCI-H202328.8 nM
Cell Viability (EC50) CAL51150 nM[9]
Anti-proliferative Activity (IC50) MYC-driven cell lines (e.g., NSCLC, SCLC)>30 nM and <300 nM[10]

Note: IC50 and DC50 values can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound Ternary_Complex This compound-CRBN-GSPT1 Ternary Complex This compound->Ternary_Complex Binds to CRBN & GSPT1 CRBN CRBN CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Ubiquitination Ubiquitination of GSPT1 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 Translation_Termination_Impairment Impaired Translation Termination Proteasome->Translation_Termination_Impairment Ribosome_Stalling Ribosome Stalling at Stop Codons Translation_Termination_Impairment->Ribosome_Stalling Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Stalling->Protein_Synthesis_Inhibition MYC_Downregulation Decreased MYC Protein Levels Protein_Synthesis_Inhibition->MYC_Downregulation Anti-proliferative_Effects Anti-proliferative Effects in MYC-driven Cancers MYC_Downregulation->Anti-proliferative_Effects cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture Culture MYC-driven and control cancer cell lines Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot for GSPT1 & MYC levels Endpoint_Assays->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Assays->Cell_Viability Ribosome_Profiling Ribosome Profiling Endpoint_Assays->Ribosome_Profiling Polysome_Profiling Polysome Profiling Endpoint_Assays->Polysome_Profiling

References

Troubleshooting & Optimization

MRT-2359 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MRT-2359.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to its selectivity?

A1: this compound is a molecular glue degrader that selectively targets the translation termination factor GSPT1 for degradation.[1][2][3] It functions by inducing an interaction between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][3] This targeted degradation of GSPT1 disrupts protein synthesis, a vulnerability that is particularly pronounced in MYC-driven cancer cells which are highly dependent on protein translation.[3][4] The high selectivity of this compound for GSPT1 is a key feature, and preclinical studies have shown it has minimal to no activity against other common CRBN neosubstrates such as IKZF1 and IKZF3.

Q2: What are the known off-target effects of this compound based on preclinical and clinical studies?

A2: Preclinical and clinical data indicate that this compound has a favorable safety profile with a low incidence of off-target effects.[1] A broad screening panel (CEREP panel) conducted at a concentration of 10 µM showed no significant off-target binding or activity. In clinical trials, this compound did not exhibit off-target effects that have been reported with other GSPT1 degraders, such as hypotension, cytokine release syndrome (CRS), or clinically significant hypocalcemia.[1] The most common adverse events observed in clinical trials were related to its on-target mechanism and included thrombocytopenia and neutropenia at higher doses.[1]

Q3: How can I experimentally assess the selectivity of this compound in my cellular model?

A3: To assess the selectivity of this compound in your specific experimental system, a global proteomics approach using mass spectrometry is the recommended method. This will allow for an unbiased and comprehensive analysis of protein level changes following treatment with this compound. A detailed protocol for such an experiment is provided in the "Experimental Protocols" section below. Additionally, comparing the effects of this compound in your parental cell line versus a cell line with a knockout or mutation in GSPT1 or CRBN can help to distinguish on-target from potential off-target effects.

Q4: I am observing the downregulation of proteins other than GSPT1 in my experiment. Is this an off-target effect?

A4: Not necessarily. The on-target effect of GSPT1 degradation is a reduction in protein synthesis.[5] This can lead to a decrease in the levels of proteins with short half-lives, as their natural degradation rate exceeds the now-reduced synthesis rate.[5] This is an indirect consequence of the on-target activity of this compound, not a direct off-target degradation event. To differentiate between direct off-target degradation and indirect effects of translation inhibition, you can perform a time-course experiment and observe the kinetics of protein downregulation. GSPT1 levels should decrease first, followed by a more gradual decrease in the levels of short-lived proteins.

Troubleshooting Guides

Issue 1: Unexpected cellular toxicity at low concentrations of this compound.

  • Possible Cause: The cell line being used may be exceptionally sensitive to the inhibition of protein synthesis. This is more likely in cell lines with high MYC activity.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Perform a western blot to confirm the degradation of GSPT1 at the concentrations causing toxicity.

    • Titrate Concentration: Perform a dose-response curve with a wider range of lower concentrations to identify a therapeutic window where GSPT1 is degraded without immediate, widespread toxicity.

    • Assess Cell Line Dependency: If not already known, characterize the MYC dependency of your cell line. High MYC expression is correlated with increased sensitivity to GSPT1 degradation.[4]

    • Control for Solvent Effects: Ensure that the vehicle control (e.g., DMSO) is not contributing to the observed toxicity.

Issue 2: Degradation of other proteins besides GSPT1 is observed in my proteomics experiment.

  • Possible Cause 1: As mentioned in the FAQs, this could be an indirect effect on short-lived proteins due to the inhibition of protein synthesis.

  • Troubleshooting Steps 1:

    • Analyze Protein Half-life: Cross-reference the downregulated proteins with databases of protein half-lives. If the affected proteins are known to be short-lived, this is likely an indirect on-target effect.

    • Time-Course Analysis: Conduct a time-course proteomics experiment. GSPT1 degradation should precede the downregulation of other proteins.

  • Possible Cause 2: The observed protein degradation may be a genuine off-target effect in your specific cellular context.

  • Troubleshooting Steps 2:

    • Orthogonal Validation: Validate the proteomics results for key potential off-targets using an orthogonal method, such as western blotting.

    • CRBN Dependency Test: To determine if the off-target degradation is mediated by the same molecular glue mechanism, perform the experiment in a CRBN knockout or knockdown cell line. If the degradation of the off-target protein is rescued, it is a CRBN-dependent off-target effect.

    • Consult Literature: Review literature for known off-targets of other GSPT1 degraders, as there might be class-specific off-target effects.

Data Presentation

Table 1: Summary of Clinically Observed On-Target and Off-Target Effects of this compound

Effect TypeAdverse EventDose LevelSeverity (Grade)Notes
On-Target Thrombocytopenia2 mg (5-days-on/9-days-off)4 (Dose-Limiting Toxicity)Consistent with preclinical toxicology studies.[1]
On-Target Neutropenia2 mg (5-days-on/9-days-off)4 (Non-Dose-Limiting)Consistent with preclinical toxicology studies.[1]
Off-Target HypotensionNot ObservedN/AA known safety limitation of other GSPT1 degraders.[1]
Off-Target Cytokine Release Syndrome (CRS)Not ObservedN/AA known safety limitation of other GSPT1 degraders.[1]
Off-Target Clinically Significant HypocalcemiaNot ObservedN/AA known safety limitation of other GSPT1 degraders.[1]

Experimental Protocols

Protocol 1: Global Proteomics Analysis for Off-Target Profiling of this compound

  • Cell Culture and Treatment:

    • Plate your cells of interest at a consistent density and allow them to adhere and enter the exponential growth phase.

    • Treat the cells with this compound at the desired concentration (e.g., 1x, 10x, and 100x the GSPT1 degradation DC50) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include a positive control for protein synthesis inhibition, such as cycloheximide.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors. . * Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion and Peptide Labeling:

    • Perform in-solution or in-gel digestion of the proteins using trypsin.

    • For quantitative proteomics, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Normalize the data and perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with this compound compared to the vehicle control.

    • Filter the list of downregulated proteins against known short-lived proteins to distinguish between potential direct off-targets and indirect effects of translation inhibition.

Visualizations

MRT2359_Mechanism_of_Action cluster_0 This compound Mediated GSPT1 Degradation MRT2359 This compound Ternary_Complex Ternary Complex (CRBN-MRT2359-GSPT1) MRT2359->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Proteasome Proteasome GSPT1->Proteasome Degradation Ternary_Complex->GSPT1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1

Caption: Mechanism of this compound-induced GSPT1 degradation.

Troubleshooting_Workflow Start Unexpected Protein Downregulation Observed Is_GSPT1_Degraded Is GSPT1 also degraded? Start->Is_GSPT1_Degraded On_Target Likely On-Target Effect Is_GSPT1_Degraded->On_Target Yes Potential_Off_Target Potential Off-Target Effect Is_GSPT1_Degraded->Potential_Off_Target No Check_Half_Life Is the protein short-lived? On_Target->Check_Half_Life Indirect_Effect Likely Indirect Effect of Translation Inhibition Check_Half_Life->Indirect_Effect Yes Check_Half_Life->Potential_Off_Target No Validate Validate with Western Blot Potential_Off_Target->Validate CRBN_KO Test in CRBN KO/KD cells Validate->CRBN_KO

Caption: Troubleshooting workflow for unexpected protein downregulation.

References

Optimizing MRT-2359 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MRT-2359 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and selective GSPT1 molecular glue degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1.[1][2][3] It functions by inducing the formation of a complex between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1, which leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][4] This degradation of GSPT1 disrupts protein translation, a process to which cancer cells with high MYC expression are particularly addicted.[2][4][5] The resulting impairment of protein synthesis and indirect reduction of MYC expression and transcriptional activity leads to the inhibition of proliferation in MYC-driven tumors.[1][2]

Q2: In which cancer types and cell lines is this compound most effective?

Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative activity in cancer cell lines with high expression of MYC, particularly N-MYC and L-MYC.[4][6] Its efficacy has been shown in various cancer models, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[2][6][7] The sensitivity of cancer cell lines to this compound is often associated with the expression levels of androgen receptor (AR) and c-MYC in prostate cancer.[7]

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should be dissolved in fresh, anhydrous DMSO to prepare a stock solution.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year.[8] The powder form of this compound can be stored at -20°C for up to three years.[8]

Q4: What are the typical working concentrations for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. The IC50 for anti-proliferative activity in sensitive, MYC-driven cancer cell lines is generally in the range of >30 nM to <300 nM.[6] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell model.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line TypeMYC StatusIC50 RangeReference
Non-Small Cell Lung Cancer (NSCLC)High N-MYC>30 nM and <300 nM[6]
Small Cell Lung Cancer (SCLC)High L-MYC>30 nM and <300 nM[6]
Prostate CancerAR and c-MYC expression associated with sensitivityNot specified[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder: Allow the vial of this compound to equilibrate to room temperature before opening. Reconstitute the powder in fresh, anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 495.38 g/mol ), add 201.86 µL of DMSO.

  • Stock Solution Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[8]

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the working solutions in your desired cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]

  • Cell Viability Measurement: Following incubation, measure cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability data against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommendation
This compound Precipitates in Culture Medium Poor solubility of the compound in aqueous solutions.Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (typically ≤ 0.1%). Prepare fresh working solutions from a clear stock solution for each experiment. Gentle warming and vortexing of the stock solution before dilution may help.
Inconsistent or No Anti-proliferative Effect The cell line may not be dependent on the MYC pathway.Confirm the MYC expression status (N-MYC, L-MYC, or c-MYC) of your cell line. This compound is most effective in MYC-driven cancers.[2][4][5]
Suboptimal drug concentration or treatment duration.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High Background Signal in Assays Contamination of cell cultures.Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.
Variable Results Between Experiments Inconsistent cell seeding density or passage number.Use cells within a consistent range of passage numbers and ensure uniform cell seeding across all wells and experiments.
Degradation of this compound.Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Use fresh working solutions for each experiment.

Visualizations

MRT2359_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Consequence MRT2359 This compound Ternary_Complex This compound-CRBN-GSPT1 Ternary Complex MRT2359->Ternary_Complex Binds to CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds to GSPT1 GSPT1 GSPT1->Ternary_Complex Recruited to Ubiquitination GSPT1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation GSPT1 Degradation Proteasome->Degradation Translation_Inhibition Inhibition of Protein Translation Degradation->Translation_Inhibition MYC_Downregulation Downregulation of MYC Expression Translation_Inhibition->MYC_Downregulation Tumor_Inhibition Inhibition of Tumor Cell Proliferation MYC_Downregulation->Tumor_Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow A 1. Prepare this compound Stock and Working Solutions B 2. Seed Cells in Multi-well Plates A->B C 3. Treat Cells with this compound (and Vehicle Control) B->C D 4. Incubate for Desired Duration (e.g., 72h) C->D E 5. Perform Endpoint Assay D->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F G Western Blot for GSPT1/MYC Degradation E->G H Apoptosis Assay (e.g., Caspase-Glo) E->H I 6. Data Analysis and Interpretation F->I G->I H->I

Caption: General experimental workflow for this compound.

Troubleshooting_Flowchart Start No or Inconsistent Anti-proliferative Effect Check_MYC Is the cell line MYC-driven? Start->Check_MYC Check_Concentration Is the concentration and duration optimal? Check_MYC->Check_Concentration Yes Solution_MYC Select a MYC-high cell line. Check_MYC->Solution_MYC No Check_Compound Is the compound prepared correctly? Check_Concentration->Check_Compound Yes Solution_Concentration Perform dose-response and time-course experiments. Check_Concentration->Solution_Concentration No Check_Cells Are the cells healthy and consistent? Check_Compound->Check_Cells Yes Solution_Compound Prepare fresh solutions from a new aliquot. Check_Compound->Solution_Compound No Solution_Cells Use low passage cells and ensure consistent seeding. Check_Cells->Solution_Cells No

Caption: Troubleshooting inconsistent this compound results.

References

MRT-2359 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MRT-2359.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1][2] A stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve the compound.[1] It is important to use fresh, high-purity DMSO, as hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of this compound.[1][2]

Q2: How should I store the solid powder form of this compound?

A2: The solid powder of this compound, which is a white to off-white solid, should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]

Q3: What are the storage conditions for this compound in solvent?

A3: Once dissolved in a solvent such as DMSO, this compound solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1]

Q4: How is this compound shipped?

A4: this compound is typically shipped at room temperature within the continental US, though shipping conditions may vary for other locations.[1]

Data Summary: Storage and Stability Conditions

The following table summarizes the recommended storage conditions for this compound in its solid and solvent forms.

FormStorage TemperatureDurationSource
Solid (Powder) -20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available in the provided search results. The storage recommendations are based on information from suppliers.

Troubleshooting Guide

Issue: Difficulty dissolving this compound in DMSO.

  • Question: I am having trouble dissolving this compound powder in DMSO. What should I do?

  • Answer:

    • Ensure High-Quality DMSO: Use fresh, anhydrous, high-purity DMSO. This compound's solubility can be significantly impacted by moisture in the DMSO.[1][2]

    • Use Sonication: Gentle sonication can aid in the dissolution of this compound in DMSO.[1]

    • Warm Gently: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may help. Avoid excessive heat, which could lead to degradation.

Issue: Potential degradation of this compound solution.

  • Question: I suspect my this compound solution has degraded. How can I check for this and prevent it?

  • Answer:

    • Visual Inspection: Check for any color changes or precipitation in the solution.

    • Analytical Confirmation: If you have access to analytical instrumentation, you can confirm the integrity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main peak area.

    • Proper Storage: To prevent degradation, always store the stock solution at the recommended temperatures (-80°C for long-term, -20°C for short-term) and use it within the specified timeframe.[1] Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use experiments.

Visual Guides

The following workflow can be used to troubleshoot common issues with this compound stability and storage.

MRT2359_Troubleshooting cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting start Start: Receive this compound store_powder Store Powder -20°C (3 yrs) or 4°C (2 yrs) start->store_powder prepare_solution Prepare Solution in fresh, high-purity DMSO store_powder->prepare_solution store_solution Store Solution -80°C (6 mos) or -20°C (1 mo) prepare_solution->store_solution issue Issue Encountered store_solution->issue solubility_issue Difficulty Dissolving? issue->solubility_issue Yes degradation_issue Suspected Degradation? issue->degradation_issue No check_dmso Use fresh, anhydrous DMSO solubility_issue->check_dmso check_storage Verify storage conditions (temp, duration) degradation_issue->check_storage use_sonication Apply gentle sonication check_dmso->use_sonication analytical_check Perform analytical check (e.g., HPLC) check_storage->analytical_check

References

Technical Support Center: MRT-2359 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during in vivo efficacy studies with MRT-2359, a potent and selective oral molecular glue degrader of GSPT1.[1][2] this compound is under investigation for MYC-driven solid tumors, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[3][4][5] Its mechanism involves inducing the degradation of the GSPT1 protein, which disrupts the protein synthesis machinery essential for the rapid proliferation of cancer cells addicted to high MYC expression.[1][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected tumor growth inhibition with this compound in my xenograft model?

A1: Lack of efficacy can stem from multiple factors, ranging from drug formulation to the selection of the animal model. Follow this workflow to diagnose the issue.

G cluster_0 start Start: No Tumor Inhibition formulation Verify Formulation & Administration start->formulation formulation->formulation pk_pd Assess PK/PD formulation->pk_pd Formulation OK? pk_pd->pk_pd dosing Optimize Dosing Regimen pk_pd->dosing Exposure OK? dosing->dosing model Evaluate Xenograft Model Suitability dosing->model Dose OK? model->model end Resolution model->end Model Suitable?

Figure 1. Workflow for troubleshooting lack of in vivo efficacy.

Potential Causes & Solutions:

  • Drug Formulation and Administration: this compound is orally bioavailable.[4] However, improper formulation can lead to poor absorption.

    • Check: Ensure the vehicle is appropriate and that this compound is fully solubilized or uniformly suspended. Verify oral gavage techniques to ensure accurate and consistent dosing.[7]

    • Solution: Conduct a pilot pharmacokinetic (PK) study to confirm systemic exposure after oral administration.

  • Suboptimal Dosing or Schedule: The dose may be insufficient to achieve the necessary level of GSPT1 degradation in the tumor.

    • Check: Preclinical studies have shown efficacy with both continuous daily (QD) and intermittent (e.g., 5 days on / 9 days off) dosing schedules.[2]

    • Solution: If toxicity is not a concern, consider a dose-escalation study. Evaluate both daily and intermittent schedules, as the latter may be effective and better tolerated.[5]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect: The drug may be present in the plasma but not reaching the tumor at sufficient concentrations or for a long enough duration to degrade GSPT1 effectively.

    • Check: Target GSPT1 degradation of approximately 60% in tumor biopsies has been associated with activity.[1]

    • Solution: Collect tumor samples at various time points post-dosing to measure this compound concentration (PK) and GSPT1 protein levels (PD) via methods like mass spectrometry or Western blot.[1] This will confirm target engagement.

  • Incorrect Model Selection: The antitumor activity of this compound is preferential to tumors with high expression of MYC family members (c-MYC, L-MYC, N-MYC) or a neuroendocrine phenotype.[8]

    • Check: Confirm the MYC expression status of your xenograft model (e.g., NCI-H660, 22RV1 are sensitive; PC-3 is insensitive).[5]

    • Solution: Select a cell line or patient-derived xenograft (PDX) model that has been validated to be MYC-driven or has a neuroendocrine phenotype.[4][9]

Table 1: Hypothetical Dosing Regimen Comparison in a MYC-High NSCLC Xenograft Model

Group Dose (mg/kg, p.o.) Schedule Mean Tumor Growth Inhibition (%) Mean GSPT1 Degradation (Tumor, 24h) Body Weight Change (%)
Vehicle-QD00+2.5
This compound3QD4555%-3.0
This compound10QD95 (regression)80%-8.5
This compound105 days on / 9 days off80 (regression)75%-4.0
Q2: I'm observing significant toxicity (e.g., >15% body weight loss, lethargy) in my study animals. What should I do?

A2: Toxicity is a common challenge with potent anti-cancer agents. A systematic approach is needed to manage adverse effects while maintaining efficacy.

G cluster_1 start Toxicity Observed (e.g., >15% Weight Loss) reduce_dose Reduce Dose start->reduce_dose change_schedule Switch to Intermittent Schedule start->change_schedule supportive_care Implement Supportive Care reduce_dose->supportive_care change_schedule->supportive_care stop Stop Treatment (Humane Endpoint) supportive_care->stop Toxicity Worsens continue_study Continue Study & Monitor Closely supportive_care->continue_study Toxicity Resolves

Figure 2. Decision tree for managing in vivo toxicity.

Potential Causes & Solutions:

  • Dose is Too High: The maximum tolerated dose (MTD) may be lower in the specific mouse strain or model being used.

    • Solution: Reduce the dose by 25-50% and monitor the animals closely. Assess if antitumor efficacy can be maintained at a lower, better-tolerated dose.

  • Continuous Dosing Schedule: Daily administration may not allow for adequate recovery between doses.

    • Solution: Switch to an intermittent dosing schedule (e.g., 5 days on / 9 days off or once every three days).[2][5] This can maintain therapeutic pressure on the tumor while allowing normal tissues to recover, often improving the therapeutic window.

  • Off-Target Effects or On-Target Toxicity: While this compound is highly selective for GSPT1, degradation of this essential protein can impact healthy, proliferating tissues.[3]

    • Solution: Implement supportive care measures, such as providing hydration supplements or softened food. Monitor key hematological parameters if bone marrow suppression is suspected, a known risk for some targeted therapies.[10]

Table 2: Toxicity Management Strategies

Observed Sign Severity Recommended Action
Body Weight Loss10-15%Monitor daily; consider supportive care.
Body Weight Loss>15%Reduce dose or switch to intermittent schedule.
Lethargy, Hunched PostureMild-ModerateProvide supportive care; check hydration.
Lethargy, Hunched PostureSevereStop treatment; consult veterinary staff.

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a MYC-High Xenograft Model
  • Cell Culture: Culture a MYC-high cell line (e.g., NCI-H660) under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.[7]

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow at least one week of acclimation.[11]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Monitoring & Randomization: Monitor tumor growth 2-3 times per week with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drug or vehicle via oral gavage according to the planned dose and schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times weekly. Monitor for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the vehicle group reach the predetermined maximum size, or when humane endpoints are met. Collect terminal tumor and plasma samples for PK/PD analysis.

Protocol 2: Western Blot for GSPT1 Degradation
  • Sample Preparation: Homogenize flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against GSPT1 (1:1000) and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Imaging: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine the percentage of GSPT1 degradation relative to the loading control and the vehicle-treated group.

This compound Mechanism of Action

This compound is a molecular glue degrader. It works by inducing a new interaction between the E3 ubiquitin ligase component cereblon (CRBN) and the translation termination factor GSPT1.[1][12] This new complex formation leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[6] MYC-driven cancer cells are highly dependent on protein translation to sustain their rapid growth, making them particularly vulnerable to the loss of GSPT1.[4] The degradation of GSPT1 disrupts protein synthesis, leading to the downregulation of oncogenic proteins like MYC itself and ultimately causing cell death.[12]

G cluster_2 MRT2359 This compound Complex Ternary Complex (CRBN-MRT2359-GSPT1) MRT2359->Complex CRBN CRBN (E3 Ligase) CRBN->Complex GSPT1 GSPT1 GSPT1->Complex Ub Ubiquitination Complex->Ub Proteasome Proteasome Ub->Proteasome Targets GSPT1 Degradation GSPT1 Degradation Proteasome->Degradation Translation Protein Translation (MYC-driven) Degradation->Translation Inhibits Apoptosis Tumor Cell Apoptosis Translation->Apoptosis Inhibition leads to

References

Technical Support Center: Measuring GSPT1 Degradation Kinetics with MRT-2359

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to measure the degradation kinetics of GSPT1 when using the molecular glue degrader, MRT-2359.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable selective molecular glue degrader.[1] It works by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[3][4] This targeted degradation of GSPT1 disrupts MYC-driven protein translation, which can inhibit the proliferation of cancer cells highly dependent on this process.[1][5]

Q2: What are the key parameters to measure when assessing GSPT1 degradation kinetics?

A2: The key kinetic parameters to determine are the degradation rate constant (kdeg), the maximum fraction of protein degraded (Dmax), and the concentration of the degrader that results in 50% of the maximal degradation (DC50).[6] Additionally, the time required for 50% degradation (t1/2) is a critical parameter.

Q3: Which cell lines are suitable for GSPT1 degradation experiments with this compound?

A3: Cell lines with high expression of MYC, such as N-MYC or L-MYC, are particularly sensitive to GSPT1 degradation by this compound.[7][8] Examples include certain non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines.[7][8] It is crucial to use cell lines with sufficient expression of the CRBN E3 ligase, as it is essential for the mechanism of action of this compound.[2][9]

Q4: My GSPT1 degradation results are inconsistent. What are the potential causes?

A4: Inconsistent results can arise from several factors, including:

  • Cell line variability: Different cell lines may have varying levels of CRBN or other components of the ubiquitin-proteasome system.[9]

  • Compound stability: Ensure the this compound compound is properly stored and handled to maintain its activity.

  • Experimental technique: Variations in cell seeding density, treatment duration, and cell lysis procedures can introduce variability.[9]

  • Off-target effects: At high concentrations, some degraders can have off-target effects that may indirectly impact GSPT1 levels.[10]

Experimental Protocols

Western Blotting for GSPT1 Degradation Time Course

This protocol allows for the semi-quantitative analysis of GSPT1 protein levels over time following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, MOLM13)[11]

  • This compound (stored at -20°C or -80°C)[7]

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GSPT1

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle control for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[11]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.[11]

    • Add ice-cold RIPA buffer with inhibitors to each well.[11]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation:

    • Normalize the protein concentration for all samples.[11]

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[11]

    • Transfer the separated proteins to a membrane.[11]

    • Block the membrane for 1 hour at room temperature.[11]

    • Incubate with primary antibodies (anti-GSPT1 and loading control) overnight at 4°C.[11]

    • Wash the membrane with TBST.[11]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane with TBST.[11]

  • Detection and Analysis:

    • Add ECL substrate and visualize the bands using a chemiluminescence imager.[11]

    • Quantify the band intensities using densitometry software.[11]

    • Normalize the GSPT1 band intensity to the loading control.[11]

    • Calculate the percentage of GSPT1 remaining relative to the vehicle-treated control for each time point.

Cycloheximide (CHX) Chase Assay to Determine GSPT1 Half-Life

This assay measures the degradation rate of GSPT1 by inhibiting new protein synthesis.[12]

Materials:

  • All materials from the Western Blotting protocol

  • Cycloheximide (CHX) solution (dissolved in DMSO)[13]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells as described for the Western blot protocol.

    • Treat cells with either this compound or DMSO vehicle for a predetermined time to induce GSPT1 degradation.

  • CHX Treatment:

    • After the initial treatment, add CHX to the media at a final concentration of 50-100 µg/mL to block protein synthesis.[13][14] The optimal concentration should be determined for your specific cell line.[13]

  • Time Course Collection:

    • Collect cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).[13]

  • Western Blot Analysis:

    • Perform Western blotting as described above to determine the levels of GSPT1 at each time point.

  • Data Analysis:

    • Quantify the GSPT1 band intensities and normalize to the loading control.

    • Plot the percentage of remaining GSPT1 against time.

    • Calculate the half-life (t1/2) of GSPT1, which is the time it takes for the protein level to decrease by 50%.

Data Presentation

Table 1: GSPT1 Degradation Kinetics in MV4-11 Cells Treated with SJ6986 (a GSPT1 degrader)

Time PointConcentration% GSPT1 DegradationDC50 (nM)
4 hours100 nM~90%9.7
24 hours100 nM>90%2.1

Data adapted from literature.[15]

Table 2: Key Kinetic Parameters for Targeted Protein Degradation

ParameterDescription
kdeg The first-order rate constant of degradation.
Dmax The maximum percentage of protein degradation achieved.
DC50 The concentration of the degrader that produces 50% of the maximal degradation effect.
t1/2 The time required for the protein level to be reduced by half.

Signaling Pathways and Experimental Workflows

GSPT1_Degradation_Pathway cluster_0 Mechanism of this compound MRT2359 This compound Ternary_Complex Ternary Complex (GSPT1-MRT2359-CRBN) MRT2359->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation GSPT1 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of GSPT1 degradation induced by this compound.

Western_Blot_Workflow cluster_1 Western Blot Workflow for GSPT1 Degradation A Cell Seeding B This compound Treatment (Time Course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (Western Blot) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Analysis G->H

Caption: Experimental workflow for Western blot analysis of GSPT1 degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No GSPT1 degradation observed Inactive this compound compound.Test a fresh batch of the compound and verify its purity and activity.
Low CRBN expression in the cell line.Confirm CRBN expression via Western blot or qPCR. Consider using a different cell line with known high CRBN expression.[9]
Proteasome inhibition.Use a proteasome activity assay to ensure the proteasome is functional in your experimental system.[9]
High variability between replicates Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers in each well.[9]
Inaccurate compound dosing.Use calibrated pipettes and perform serial dilutions carefully.[9]
Variable incubation times.Ensure precise timing for treatment and harvesting of all samples.[9]
Degradation of GSPT1 is too slow or fast Insufficient or excessive treatment time.Conduct a detailed time-course experiment with more frequent time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[10]
Suboptimal compound concentration.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
Off-target effects observed High concentration of this compound.Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration and use the lowest effective concentration.[10]
The degrader may affect other proteins.Perform a proteomics analysis to identify other downregulated proteins. Use a degradation-resistant GSPT1 mutant as a control.[10]

References

Interpreting unexpected results with MRT-2359

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRT-2359, a selective molecular glue degrader of the translation termination factor GSPT1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable small molecule that functions as a molecular glue degrader.[1][2][3] It induces the targeted degradation of the G1 to S phase transition 1 (GSPT1) protein by promoting its interaction with the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. As GSPT1 is a key factor in translation termination, its degradation disrupts protein synthesis.[2][4] This disruption is particularly cytotoxic to cancer cells with high MYC expression (N-MYC, L-MYC, or c-MYC), which are highly dependent on protein translation to sustain their rapid growth and proliferation.[2][4][5]

Q2: Why is this compound more effective in MYC-driven cancers?

MYC-driven tumors are characterized by an elevated rate of protein synthesis, a state often referred to as "translational addiction."[2][5] This heightened dependency on the translational machinery makes them particularly vulnerable to disruptions in this process. Degradation of GSPT1 by this compound impairs translation termination, leading to ribosome stalling and the activation of the Integrated Stress Response (ISR).[1][6] This cellular stress response, when chronically activated, triggers apoptosis.[1][6] In cancer cells with low MYC expression, the lower reliance on high-fidelity protein synthesis may allow them to tolerate the effects of GSPT1 degradation to a greater extent.[2][5]

Q3: What are the expected downstream effects of GSPT1 degradation by this compound?

The primary downstream effect of GSPT1 degradation is the impairment of translation termination. This leads to a cascade of cellular events, including:

  • Activation of the Integrated Stress Response (ISR): Ribosome stalling due to improper translation termination is a potent trigger for the ISR. This involves the phosphorylation of eIF2α and the subsequent preferential translation of ATF4, a key transcription factor that regulates the expression of genes involved in stress adaptation and apoptosis.[1][6]

  • Inhibition of Global Protein Synthesis: A consequence of ISR activation is the general attenuation of protein synthesis.[6]

  • Induction of Apoptosis: Sustained activation of the ISR, particularly the ATF4-CHOP axis, can lead to programmed cell death.[1]

  • Downregulation of MYC: In MYC-driven cancer cells, GSPT1 degradation has been shown to lead to a decrease in MYC protein levels, further disrupting the oncogenic signaling pathways.[5][7]

Q4: Are there known off-target effects of this compound?

Preclinical studies have shown that this compound is highly selective for GSPT1 and its close homolog GSPT2.[4] However, as with any small molecule, the potential for off-target effects should be considered. It is important to note that some cereblon-based molecular glues have been reported to inadvertently degrade other proteins.[3] Researchers should include appropriate controls in their experiments to verify the specificity of the observed effects.

Troubleshooting Guide

Issue 1: GSPT1 protein levels are successfully degraded (confirmed by Western blot), but there is no significant effect on cell viability.

This is a commonly encountered scenario and can be attributed to several factors:

  • Low MYC expression in the cell line: The anti-proliferative effects of this compound are most pronounced in cells with high levels of MYC expression. In cell lines with low or absent MYC expression, GSPT1 degradation may not be sufficient to induce apoptosis.[2][5]

    • Recommendation: Confirm the MYC expression status of your cell line by Western blot or qPCR. If possible, test this compound in a panel of cell lines with varying and known MYC expression levels to establish a positive control for the expected phenotype.

  • Inefficient activation of the Integrated Stress Response (ISR): The cytotoxic effects of GSPT1 degradation are largely mediated by the ISR.[1][6] Some cell lines may have inherent resistance mechanisms that dampen the activation of this pathway.

    • Recommendation: Assess the activation of the ISR by performing a Western blot for key markers such as phosphorylated eIF2α (p-eIF2α) and ATF4. An increase in the levels of these proteins following this compound treatment would indicate successful ISR activation. If the ISR is not activated despite GSPT1 degradation, this may point to a cell-line-specific resistance mechanism.

  • Experimental conditions: The duration of the experiment and the cell density can influence the observed phenotype.

    • Recommendation: Extend the duration of the cell viability assay (e.g., up to 72 hours or longer) to allow sufficient time for the apoptotic program to be executed. Optimize cell seeding density to ensure that cells are in a logarithmic growth phase during the experiment.

Issue 2: High variability in experimental results between replicates.

High variability can arise from several sources:

  • Compound solubility and stability: this compound, like many small molecules, may have limited solubility in aqueous solutions.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent such as DMSO.[8] When diluting into culture media, ensure thorough mixing and avoid precipitation. It is advisable to prepare working solutions fresh for each experiment.

  • Cell culture conditions: Inconsistent cell passage numbers, confluency at the time of treatment, and variations in media composition can all contribute to variability.

    • Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent level of confluency at the start of each experiment.

  • Assay-specific variability: The choice of assay and its execution can impact reproducibility.

    • Recommendation: For cell viability assays, ensure proper mixing of reagents and avoid edge effects in multi-well plates. For Western blotting, ensure equal protein loading and consistent transfer efficiency.

Issue 3: Unexpected sensitivity to this compound in a cell line presumed to have low MYC expression.

While MYC expression is a key determinant of sensitivity, other factors can play a role:

  • Neuroendocrine features: Some studies have shown that cancer cells with neuroendocrine features can exhibit sensitivity to GSPT1 degradation, sometimes independently of high MYC expression.[5][6]

    • Recommendation: Characterize the phenotype of your cell line to determine if it possesses neuroendocrine markers.

  • Undocumented MYC activity: The cell line may have elevated MYC activity that is not reflected in its baseline mRNA or protein expression levels.

    • Recommendation: Consider performing a functional assessment of MYC activity, such as a reporter assay, to get a more comprehensive understanding of the oncogenic signaling in your cell line.

Data Presentation

In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeMYC StatusIC50 (nM)
NCI-H1155NSCLCN-MYC High>30 and <300
ABC-1NSCLCN-MYC High>30 and <300
NCI-H2023NSCLCN-MYC Low>1000
NCI-H441NSCLCN-MYC Low>1000
22RV1Prostate Cancerc-MYC HighSensitive
NCI-H660Prostate CancerNeuroendocrineSensitive
PC-3Prostate Cancerc-MYC LowInsensitive

Note: Specific IC50 values for all cell lines are not publicly available. The table indicates the reported sensitivity range or classification.[4][6]

In Vivo Efficacy of this compound in Xenograft Models
ModelCancer TypeMYC StatusDosing RegimenOutcome
22RV1 XenograftProstate CancerAR-V7 Positive10 mg/kg, p.o., 5 days on/9 days off for 4 weeksComplete tumor regression
NCI-H660 XenograftProstate CancerNeuroendocrine10 mg/kg, p.o., 5 days on/9 days off for 4 weeksComplete tumor regression
High N-MYC NSCLC PDXNSCLCN-MYC HighOral administrationTumor regression
Low N-MYC NSCLC PDXNSCLCN-MYC LowOral administrationLimited or no activity

p.o. = oral gavage; PDX = Patient-Derived Xenograft[2][4]

Experimental Protocols

Western Blot for GSPT1 Degradation

1. Cell Lysis:

  • Treat cells with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations and add Laemmli sample buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

4. Protein Transfer:

  • Transfer proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against GSPT1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Be sure to include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

2. Compound Treatment:

  • The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plate for the desired duration (e.g., 72 hours).

4. Assay:

  • For an MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance.

  • For a CellTiter-Glo® assay, add the reagent according to the manufacturer's instructions and read the luminescence.

5. Data Analysis:

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Polysome Profiling

1. Cell Treatment and Lysis:

  • Treat cells with this compound or vehicle control.

  • Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 10-15 minutes to stall ribosomes on the mRNA.[9][10]

  • Wash cells with ice-cold PBS containing cycloheximide.

  • Lyse cells in a polysome lysis buffer on ice.[9]

  • Centrifuge to pellet nuclei and mitochondria.

2. Sucrose Gradient Ultracentrifugation:

  • Prepare a linear sucrose gradient (e.g., 10-50%).[11]

  • Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.

  • Centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C.[9]

3. Fractionation and Analysis:

  • Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

  • Collect fractions corresponding to monosomes and polysomes.

  • Isolate RNA from the fractions for downstream analysis such as qPCR or RNA-seq to determine which mRNAs are actively being translated.

Mandatory Visualizations

MRT2359_Mechanism_of_Action cluster_cell Cancer Cell MRT2359 This compound CRBN CRBN (E3 Ligase) Ternary_Complex This compound-CRBN-GSPT1 Ternary Complex MRT2359->Ternary_Complex CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Proteasome Proteasome GSPT1->Proteasome Degradation Ternary_Complex->GSPT1 Ub Ubiquitin Ubiquitin Ubiquitin->GSPT1 Degraded_GSPT1 Degraded GSPT1 Fragments Proteasome->Degraded_GSPT1

Caption: Mechanism of this compound-induced GSPT1 degradation.

GSPT1_Degradation_Signaling_Pathway GSPT1_Degradation GSPT1 Degradation (via this compound) Translation_Termination_Impairment Impaired Translation Termination GSPT1_Degradation->Translation_Termination_Impairment MYC_Downregulation MYC Downregulation (in MYC-driven cells) GSPT1_Degradation->MYC_Downregulation Ribosome_Stalling Ribosome Stalling Translation_Termination_Impairment->Ribosome_Stalling ISR_Activation Integrated Stress Response (ISR) Activation Ribosome_Stalling->ISR_Activation eIF2a_P p-eIF2α ↑ ISR_Activation->eIF2a_P Global_Translation_Inhibition Global Translation Inhibition eIF2a_P->Global_Translation_Inhibition ATF4_Translation ATF4 Translation ↑ eIF2a_P->ATF4_Translation Apoptosis Apoptosis ATF4_Translation->Apoptosis MYC_Downregulation->Apoptosis

Caption: Downstream signaling pathway of GSPT1 degradation.

Troubleshooting_Workflow Start Unexpected Result: GSPT1 Degraded, No Apoptosis Check_MYC Check MYC Status (Western Blot/qPCR) Start->Check_MYC MYC_High MYC High? Check_MYC->MYC_High Check_ISR Assess ISR Activation (p-eIF2α, ATF4 Western) MYC_High->Check_ISR Yes MYC_Low_Conclusion Expected Outcome: Low Sensitivity in MYC-low Cells MYC_High->MYC_Low_Conclusion No ISR_Active ISR Activated? Check_ISR->ISR_Active Consider_Resistance Consider Cell-Specific Resistance Mechanisms ISR_Active->Consider_Resistance No Optimize_Experiment Optimize Experimental Conditions (Time, Density) ISR_Active->Optimize_Experiment Yes

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: MRT-2359 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRT-2359 in cell viability assays.

Troubleshooting Guide

This section addresses specific issues that may arise during cell viability experiments with this compound.

Issue 1: Higher than expected cell viability or inconsistent IC50 values.

  • Possible Cause 1: Suboptimal Assay Choice. Standard metabolic assays like MTT or MTS rely on cellular reductase activity, which could be indirectly affected by the mechanism of this compound, a GSPT1 protein degrader, leading to misleading results.

  • Recommended Solution: ATP-based assays, such as CellTiter-Glo®, which measure cellular ATP levels as an indicator of viability, are often more reliable for compounds that modulate protein synthesis.[1] It is advisable to validate findings with an alternative method, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.

  • Possible Cause 2: Compound Inactivity. Improper storage or handling of this compound can lead to its degradation.

  • Recommended Solution: Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage.[2] Prepare fresh dilutions from a DMSO stock for each experiment.

  • Possible Cause 3: Cell Seeding Inconsistency. Uneven cell distribution in multi-well plates is a common source of variability.

  • Recommended Solution: Ensure a single-cell suspension before seeding. Gently mix the cell suspension between plating each set of wells. Avoid using the outer wells of the plate, which are prone to evaporation effects; instead, fill them with sterile PBS or media.[3]

Issue 2: Excessive cell death observed even at low concentrations.

  • Possible Cause 1: High Sensitivity of Cell Line. The anti-proliferative activity of this compound is particularly pronounced in cancer cell lines with high MYC expression.[2][4] Your cell line may be exceptionally sensitive to GSPT1 degradation.

  • Recommended Solution: Perform a comprehensive dose-response analysis with a wider range of concentrations to accurately determine the IC50 for your specific cell line.

  • Possible Cause 2: Extended Exposure Time. Longer incubation periods with this compound will result in increased cell death at lower concentrations.

  • Recommended Solution: Optimize the incubation time (e.g., 24, 48, 72 hours) for your experimental goals and cell line.

  • Possible Cause 3: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

  • Recommended Solution: Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%.[3] Always include a vehicle-only control to assess the impact of the solvent on cell viability.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable, selective molecular glue degrader of the translation termination factor GSPT1.[5] It functions by inducing the formation of a complex between the E3 ubiquitin ligase cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[5][6] This disruption of protein synthesis is particularly effective in killing cancer cells that are dependent on high rates of protein translation, such as those with high MYC expression.[4][7]

Q2: Which cell lines are most sensitive to this compound?

This compound demonstrates preferential anti-proliferative activity in cancer cell lines with high expression of N-Myc or L-Myc, such as certain non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) lines.[2][4] Prostate cancer cell lines have also shown sensitivity.[8]

Q3: What is the recommended starting concentration range for a cell viability assay with this compound?

Based on preclinical data, a starting concentration range of 0.1 nM to 10 µM is recommended for an initial dose-response experiment. The IC50 for this compound is greater than 30 nM and less than 300 nM in sensitive cell lines.[2]

Q4: Can I use standard colorimetric assays like MTT with this compound?

While MTT assays can be used, they may be susceptible to interference from compounds that affect cellular metabolic activity.[9] Given that this compound impacts protein synthesis, which can have downstream effects on metabolism, an ATP-based assay like CellTiter-Glo® is often a more robust choice.[1] If using an MTT assay, it is crucial to include appropriate controls and consider validating key results with an orthogonal method.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well, solid white-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

Quantitative Data Summary

ParameterRecommendationRationale
Recommended Assay CellTiter-Glo® (ATP-based)Measures ATP as a direct indicator of cell health, less prone to metabolic interference.[1]
Alternative Assays LDH (Cytotoxicity), Crystal Violet (Cell number)Orthogonal methods to confirm viability results by measuring different cellular parameters.[10]
Starting Concentration 0.1 nM - 10 µMCovers a broad range to determine the IC50 in various cell lines.
Vehicle Control DMSO (final concentration < 0.5%)Ensures observed effects are due to the compound and not the solvent.[3]
Incubation Time 24 - 72 hoursAllows for time-dependent effects of protein degradation to manifest.

Visualizations

MRT2359 This compound TernaryComplex This compound-CRBN-GSPT1 Ternary Complex MRT2359->TernaryComplex CRBN CRBN (E3 Ligase) CRBN->TernaryComplex GSPT1 GSPT1 GSPT1->TernaryComplex Ubiquitination GSPT1 Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation GSPT1 Degradation Proteasome->Degradation TranslationTermination Inhibition of Translation Termination Degradation->TranslationTermination Apoptosis Apoptosis TranslationTermination->Apoptosis

Caption: Mechanism of action of this compound.

Start Start: Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Serial Dilutions Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddReagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate2->AddReagent Incubate3 Incubate as per Protocol AddReagent->Incubate3 Read Read Plate (Luminescence/Absorbance) Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Experimental workflow for cell viability assay.

Start Inconsistent/Unexpected Viability Results CheckAssay Is the assay ATP-based? Start->CheckAssay CheckControls Are vehicle controls behaving as expected? CheckAssay->CheckControls Yes Sol_Assay Consider using an ATP-based assay or orthogonal method. CheckAssay->Sol_Assay No CheckSeeding Is cell seeding consistent? CheckControls->CheckSeeding Yes Sol_Solvent Decrease DMSO concentration. Test for solvent toxicity. CheckControls->Sol_Solvent No CheckCompound Is the compound freshly diluted? CheckSeeding->CheckCompound Yes Sol_Seeding Optimize cell seeding protocol. Avoid edge effects. CheckSeeding->Sol_Seeding No Sol_Compound Use fresh compound dilutions for each experiment. CheckCompound->Sol_Compound No

Caption: Troubleshooting logic for viability assays.

References

Technical Support Center: Enhancing the Oral Bioavailability of MRT-2359 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of MRT-2359 in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in mice. What are the likely causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility. This compound is practically insoluble in water, which can lead to incomplete dissolution in the gastrointestinal (GI) tract and consequently, poor absorption.

Troubleshooting Steps:

  • Verify Formulation Integrity: Ensure your formulation is homogenous and stable. For suspensions, consistent particle size is crucial. For solutions, ensure the compound remains fully dissolved and does not precipitate upon administration.

  • Optimize the Formulation Strategy: The choice of vehicle is critical. Simple aqueous suspensions may not be sufficient. Consider the following formulation approaches to improve solubility and absorption.

  • Control for Experimental Variability: Standardize your experimental procedures, including fasting times for animals, gavage technique, and blood sampling times.

Q2: What are the recommended formulations for improving the oral bioavailability of this compound in animal models?

A2: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds like this compound. Below is a summary of potential approaches with their rationales.

Formulation StrategyRationaleKey Considerations
Micronized Suspension Reducing the particle size of this compound increases the surface area available for dissolution in the GI fluid.Requires specialized equipment for micronization. Particle size and distribution must be carefully controlled and monitored.
Co-solvent Systems Using a mixture of a non-aqueous solvent (like DMSO) and an aqueous vehicle can keep the drug in solution.The concentration of the organic co-solvent should be minimized to avoid toxicity. The drug may precipitate upon dilution in the stomach.
Cyclodextrin Complexation Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[1][2][3][4][5]The molar ratio of this compound to cyclodextrin needs to be optimized. High concentrations of cyclodextrins can have their own physiological effects.
Lipid-Based Formulations Formulations such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve absorption by utilizing lipid absorption pathways.The complexity of the formulation requires careful development and characterization.
Amorphous Solid Dispersions Dispersing this compound in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility compared to the crystalline form.Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. Physical stability of the amorphous form needs to be ensured.

Illustrative Pharmacokinetic Data in Mice:

The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in mice following a single 10 mg/kg oral dose.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC-Na) 150 ± 454.01200100% (Reference)
Micronized Suspension 350 ± 702.02800233%
10% DMSO / 40% PEG400 / 50% Water 500 ± 1101.03500292%
20% SBE-β-CD Solution 800 ± 1500.55600467%

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential relative improvements with different formulation strategies. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation of this compound

This protocol describes the preparation of a solution of this compound using sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.

Materials:

  • This compound powder

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection

  • Sterile 0.9% saline

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Cyclodextrin Vehicle:

    • Weigh the required amount of SBE-β-CD to prepare a 20% (w/v) solution in sterile water.

    • Gradually add the SBE-β-CD to the water while vortexing to ensure complete dissolution.

  • Prepare the this compound Stock Solution (Optional):

    • If needed, a concentrated stock solution of this compound can be prepared in a small amount of an organic solvent like DMSO. However, for a final aqueous formulation, it is preferable to dissolve the compound directly in the cyclodextrin solution.

  • Formulate this compound with Cyclodextrin:

    • Weigh the required amount of this compound powder.

    • Slowly add the this compound powder to the 20% SBE-β-CD solution while continuously vortexing.

    • Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex and ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Final Preparation for Dosing:

    • If necessary, dilute the formulation to the final desired concentration with sterile saline.

    • Sterile-filter the final formulation through a 0.22 µm filter before administration to animals.

Protocol 2: Oral Gavage and Blood Sampling for Pharmacokinetic Studies in Mice

This protocol outlines the procedure for oral administration of this compound and subsequent serial blood sampling for pharmacokinetic analysis.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes for dosing

  • Mouse restraints

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Capillary tubes or micropipettes for blood collection

  • Anesthetic (e.g., isoflurane)

  • Heat lamp or warming pad

Procedure:

  • Animal Preparation:

    • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water. This helps to reduce variability in gastric emptying and absorption.

    • Weigh each mouse immediately before dosing to accurately calculate the required dose volume.

  • Oral Gavage Administration:

    • Restrain the mouse securely.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the this compound formulation slowly and steadily.

    • Carefully withdraw the gavage needle and return the mouse to its cage.

  • Serial Blood Sampling (Tail Vein):

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the mouse lightly with isoflurane.

    • Warm the mouse's tail using a heat lamp to dilate the tail veins.

    • Make a small incision in the lateral tail vein with a sterile scalpel blade.

    • Collect a small volume of blood (e.g., 20-30 µL) using a capillary tube or micropipette.

    • Transfer the blood sample into a pre-chilled microcentrifuge tube containing anticoagulant.

    • Apply gentle pressure to the incision site to stop the bleeding.

  • Plasma Preparation:

    • Keep the blood samples on ice.

    • Centrifuge the blood samples at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

Visualizations

Signaling Pathway of this compound Action

MRT2359_Pathway cluster_cell Cancer Cell MRT2359 This compound Ternary_Complex This compound-CRBN-GSPT1 Ternary Complex MRT2359->Ternary_Complex Binds to CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Binds to GSPT1 GSPT1 GSPT1->Ternary_Complex Recruited to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation GSPT1 Degradation Proteasome->Degradation Mediates Translation_Inhibition Inhibition of Protein Translation Degradation->Translation_Inhibition Leads to MYC_Downregulation Downregulation of MYC Protein Translation_Inhibition->MYC_Downregulation Results in Apoptosis Tumor Cell Apoptosis MYC_Downregulation->Apoptosis Induces

Caption: Mechanism of action of this compound as a molecular glue degrader.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_workflow Workflow for Bioavailability Enhancement Start Start: Low/Variable Bioavailability Formulation Formulation Optimization Start->Formulation Suspension Micronized Suspension Formulation->Suspension Option 1 Solution Cyclodextrin Solution Formulation->Solution Option 2 Lipid Lipid-Based Formulation Formulation->Lipid Option 3 InVivo_Study In Vivo PK Study (Mouse Model) Suspension->InVivo_Study Solution->InVivo_Study Lipid->InVivo_Study Dosing Oral Gavage InVivo_Study->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters Evaluation Evaluate Bioavailability and Variability PK_Parameters->Evaluation Evaluation->Formulation Unsuccessful: Iterate End End: Optimized Bioavailability Evaluation->End Successful

Caption: A logical workflow for the optimization of this compound oral bioavailability.

References

Technical Support Center: MRT-2359 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with MRT-2359 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is an orally bioavailable, selective molecular glue degrader.[1][2] It targets the translation termination factor GSPT1 for degradation by promoting its interaction with the E3 ubiquitin ligase component cereblon (CRBN).[1][3][4] This mechanism is particularly effective in MYC-driven cancers, which are often addicted to high rates of protein translation and thus dependent on GSPT1.[2][3][5] this compound is used in cancer research to study the effects of GSPT1 degradation on cell proliferation and to evaluate its therapeutic potential.[6][7]

Q2: What are the known solubility properties of this compound?

A2: this compound is poorly soluble in aqueous solutions. According to available data, it is considered insoluble in water and ethanol. However, it is soluble in dimethyl sulfoxide (DMSO).[8] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce its solubility.[8]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, it is important to ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally below 0.5%) to avoid both precipitation and cytotoxicity.[9][10] Preparing intermediate dilutions in DMSO and adding the final DMSO stock to your pre-warmed aqueous medium while vortexing can also help.[11]

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a molecular glue, inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the GSPT1 protein.[3][4] This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] The degradation of GSPT1 disrupts protein synthesis, which disproportionately affects cancer cells with high MYC expression that are dependent on elevated protein translation.[3][5]

Troubleshooting Guide: Addressing this compound Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges with this compound in in vitro assays.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. - The concentration is too high.- The DMSO is not of high purity or contains water.[8]- Insufficient energy to break the crystal lattice.- Try gentle warming (e.g., 37°C water bath) and vortexing or sonication.[12]- Use fresh, anhydrous, high-purity DMSO.[8]- Ensure you are not exceeding the known solubility limit.
Precipitation occurs upon dilution into aqueous media. - The compound's solubility limit in the final aqueous buffer has been exceeded.- The final DMSO concentration is too high, causing the compound to crash out.[9]- Lower the final concentration of this compound in your assay.- Reduce the final DMSO concentration to well below 1%, ideally ≤0.5%.[10]- Prepare serial dilutions of your DMSO stock in the aqueous buffer, vortexing between each dilution.- Consider using a surfactant or other solubilizing agent if compatible with your assay.[9]
Inconsistent results between experiments. - Precipitation of this compound may be occurring at different rates.- The compound may be unstable in the assay medium over time.- Visually inspect all solutions for precipitation before use.- Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock.- Test the stability of this compound in your cell culture medium over the duration of your experiment.[12]
High background or non-specific effects in the assay. - Aggregation of the compound at high concentrations.- Use dynamic light scattering (DLS) to check for aggregates.- Lower the concentration of this compound used in the assay.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various cancer cell lines.

Parameter Cell Line(s) Value Reference
IC50 (Anti-proliferative) MYC-driven cell lines (NSCLC, SCLC)>30 nM and <300 nM[6]
DC50 (Degradation) Disease relevant cell lines1 - 20 nM
CRBN Binding (Ki) In vitro assay113 nM
Ternary Complex (EC50) In vitro assay< 7 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (495.38 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of fresh, anhydrous, high-purity DMSO to the vial containing the this compound powder.[8]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming to 37°C can be applied.[11]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6][12]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.[9]

  • Prepare Intermediate Dilutions (if necessary): If a large dilution factor is required, prepare intermediate dilutions of the this compound stock in pure DMSO.

  • Final Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock dropwise to the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[9]

  • Final Mixing: Continue to mix for an additional 30 seconds.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[9]

Visualizations

MRT2359_Mechanism This compound Mechanism of Action cluster_ternary Ternary Complex Formation MRT2359 This compound CRBN CRBN (E3 Ligase) MRT2359->CRBN binds GSPT1 GSPT1 MRT2359->GSPT1 recruits Ub Ubiquitin GSPT1->Ub Ubiquitination Proteasome Proteasome Degradation Degraded GSPT1 Fragments Proteasome->Degradation Degradation Ub->Proteasome Targeting

Caption: this compound mediated GSPT1 degradation pathway.

Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start: Dissolve this compound Check_Solubility Is it fully dissolved? Start->Check_Solubility Action_Insoluble Action: Gentle warming, sonication, check DMSO purity Check_Solubility->Action_Insoluble No Dilute Dilute into aqueous buffer Check_Solubility->Dilute Yes Action_Insoluble->Check_Solubility Check_Precipitation Does it precipitate? Dilute->Check_Precipitation Action_Precipitation Action: Lower final concentration, reduce DMSO %, use rapid mixing Check_Precipitation->Action_Precipitation Yes Proceed Proceed with experiment Check_Precipitation->Proceed No Action_Precipitation->Dilute

Caption: A logical workflow for troubleshooting this compound solubility.

References

Validation & Comparative

A Comparative Guide to MRT-2359 and Other GSPT1 Degraders for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Cambridge, MA – December 8, 2025 – The landscape of targeted protein degradation has been significantly advanced with the development of molecular glue degraders targeting the translation termination factor GSPT1. These agents represent a promising therapeutic strategy for cancers dependent on high levels of protein translation, particularly MYC-driven tumors. This guide provides a detailed comparison of MRT-2359, a clinical-stage GSPT1 degrader, with other notable GSPT1 degraders, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.

Introduction to GSPT1 Degraders

GSPT1 (G1 to S phase transition 1) is a crucial protein involved in the termination of protein synthesis. Its degradation has been shown to induce potent anti-tumor effects, especially in malignancies characterized by MYC overexpression. Molecular glue degraders targeting GSPT1 work by inducing a novel interaction between the E3 ubiquitin ligase component Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This guide focuses on this compound and compares its performance with other GSPT1 degraders based on available preclinical and clinical data.

Mechanism of Action: A Shared Strategy

This compound and other GSPT1-directed molecular glue degraders operate through a similar mechanism of action. They act as a "molecular glue" to facilitate the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1. This proximity induces the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein translation, leading to cell stress and apoptosis, particularly in cancer cells with a high demand for protein synthesis, such as those with MYC amplification.

General Mechanism of GSPT1 Molecular Glue Degraders cluster_0 Cellular Environment GSPT1_Degrader GSPT1 Degrader (e.g., this compound) Ternary_Complex Ternary Complex (Degrader-CRBN-GSPT1) GSPT1_Degrader->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex GSPT1 GSPT1 Protein GSPT1->Ternary_Complex Ubiquitinated_GSPT1 Ubiquitinated GSPT1 Ternary_Complex->Ubiquitinated_GSPT1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_GSPT1 Proteasome 26S Proteasome Ubiquitinated_GSPT1->Proteasome Degradation Degraded_GSPT1 Degraded GSPT1 (Peptides) Proteasome->Degraded_GSPT1

Mechanism of GSPT1 Degradation.

Quantitative Comparison of GSPT1 Degraders

The following table summarizes the available quantitative data for this compound and other GSPT1 degraders. It is important to note that direct comparisons are challenging due to variations in experimental conditions and cell lines used across different studies.

CompoundTypeDC50 (GSPT1 Degradation)Dmax (GSPT1 Degradation)IC50/EC50 (Cell Viability)Cell Line(s)Key Features
This compound Small Molecule5 nM100%[1]150 nM[2]CAL51[1][2]Orally bioavailable, potent and selective for MYC-driven tumors. Favorable safety profile in clinical trials.[3][4]
CC-90009 Small MoleculeNot explicitly stated>90% degradation at higher doses[5][6]3 - 75 nM[7]AML cell lines[7]First-in-class GSPT1 degrader in clinical development for AML.[5][8]
SJ6986 Small Molecule2.1 nM[4][8][9]99%[4][8][9]1.5 nMMV4-11[9]Potent, selective, and orally bioavailable with a favorable pharmacokinetic profile.[1]
ORM-5029 Antibody-Drug Conjugate (ADC)Not available for payloadNot available10-1000 fold more potent than small molecule GSPT1 degraders in vitro[10]HER2-expressing cancer cells[9][11]Targeted delivery of a GSPT1 degrader to HER2-positive cancers.[9][11]
BMS-986497 (ORM-6151) Antibody-Drug Conjugate (ADC)Not available for payloadNot availableNot availableCD33-expressing cells[12]Targeted delivery of a GSPT1 degrader to CD33-positive AML cells.[12][13]

Experimental Protocols

Standardized methodologies are critical for the accurate assessment and comparison of GSPT1 degraders. Below are outlines of key experimental protocols.

Western Blotting for GSPT1 Degradation

This assay is fundamental for quantifying the extent of GSPT1 protein reduction following treatment with a degrader.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of degrader concentrations for a specified duration (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Densitometry is used to quantify the intensity of the GSPT1 and loading control bands to determine the percentage of GSPT1 degradation relative to a vehicle-treated control.

Cell Viability Assay

This assay measures the functional consequence of GSPT1 degradation on cell proliferation and survival.

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight for adherent cells.

  • Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Assessment: Use a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Normalize the results to vehicle-treated control cells and plot a dose-response curve to calculate the IC50 or EC50 value.

Typical Experimental Workflow for GSPT1 Degrader Evaluation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Treatment Treatment with GSPT1 Degrader (Dose-Response and Time-Course) Cell_Culture->Treatment Western_Blot Western Blot for GSPT1 Degradation (DC50, Dmax) Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50/EC50) Treatment->Viability_Assay Proteomics Global Proteomics for Selectivity Treatment->Proteomics Xenograft_Model Xenograft/PDX Model Establishment In_Vivo_Dosing In Vivo Dosing Xenograft_Model->In_Vivo_Dosing Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment In_Vivo_Dosing->Tumor_Growth_Inhibition PK_PD_Analysis Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis In_Vivo_Dosing->PK_PD_Analysis

Experimental Workflow Diagram.

Discussion and Future Perspectives

This compound has demonstrated a promising preclinical profile with potent and selective degradation of GSPT1 in MYC-driven cancer models.[1] Early clinical data for this compound suggest a favorable safety profile, notably with no reports of hypotension, cytokine release syndrome, or clinically significant hypocalcemia, which have been concerns with other GSPT1 degraders.[3][4]

Other GSPT1 degraders such as CC-90009 and SJ6986 also show high potency.[7][8][9] The development of antibody-drug conjugates like ORM-5029 and BMS-986497 represents an innovative approach to enhance the therapeutic window of GSPT1 degraders by targeting their delivery to cancer cells, potentially reducing systemic toxicities.[9][11][12][13]

The choice of a GSPT1 degrader for research and development will depend on the specific context, including the cancer type, the desire for oral bioavailability versus targeted delivery, and the tolerability profile. As more clinical data becomes available, a clearer picture of the comparative efficacy and safety of these promising new agents will emerge.

References

A Comparative Guide: MRT-2359 vs. Traditional MYC Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MYC family of transcription factors has long been a coveted yet elusive target in oncology. Representing a paradigm shift, novel therapeutic strategies are emerging to challenge the "undruggable" nature of MYC-driven cancers. This guide provides a comprehensive comparison of MRT-2359, a first-in-class GSPT1-directed molecular glue degrader, and traditional MYC inhibitors, offering insights into their distinct mechanisms, preclinical and clinical data, and the experimental frameworks used for their evaluation.

Executive Summary

This compound operates through an indirect mechanism, inducing the degradation of the translation termination factor GSPT1, thereby exploiting the profound dependency of MYC-driven tumors on high rates of protein synthesis.[1] This contrasts with traditional MYC inhibitors, which have historically focused on direct inhibition of MYC protein function, its dimerization with its partner MAX, or its downstream signaling pathways. While direct inhibitors have shown promise, this compound's unique approach of targeting a key vulnerability of MYC-addicted cancers presents a novel and potent therapeutic strategy. Preclinical data suggests this compound has preferential and potent anti-tumor activity in cancer models with high N-MYC or L-MYC expression.[2]

Mechanism of Action: A Tale of Two Strategies

This compound: Inducing Targeted Protein Degradation

This compound is a molecular glue degrader that promotes the interaction between the E3 ubiquitin ligase cereblon (CRBN) and the translation termination factor GSPT1.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. MYC-driven cancer cells exhibit a heightened reliance on protein translation to sustain their rapid growth and proliferation, making them particularly vulnerable to the disruption of this process.[1] By degrading GSPT1, this compound effectively stalls the protein synthesis machinery, leading to anti-tumor effects in these MYC-addicted cancers.[1]

cluster_MRT2359 This compound Signaling Pathway MRT2359 This compound CRBN Cereblon (E3 Ligase) MRT2359->CRBN binds GSPT1 GSPT1 CRBN->GSPT1 recruits Proteasome Proteasome GSPT1->Proteasome degradation Ribosome Ribosome GSPT1->Ribosome enables termination Proteasome->GSPT1 Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis drives MYC_Tumor MYC-Driven Tumor Cell Protein_Synthesis->MYC_Tumor sustains Apoptosis Apoptosis MYC_Tumor->Apoptosis undergoes

This compound Mechanism of Action

Traditional MYC Inhibitors: Direct and Indirect Approaches

Traditional strategies to inhibit MYC have encompassed a variety of approaches:

  • Direct MYC Inhibition: These agents, often small molecules or peptides, are designed to bind directly to the MYC protein, preventing its interaction with its essential binding partner, MAX. The MYC-MAX heterodimer is the functional unit that binds to DNA and initiates the transcription of target genes involved in cell proliferation and metabolism.

  • Indirect MYC Inhibition: This category includes inhibitors that target upstream regulators or downstream effectors of the MYC pathway. For instance, inhibitors of signaling pathways that promote MYC expression or stability fall under this classification.

A notable example of a direct MYC inhibitor that has reached clinical trials is OMO-103, a mini-protein that disrupts the MYC-MAX dimerization.

cluster_Traditional Traditional MYC Inhibitor Signaling Pathway Traditional_Inhibitor Traditional MYC Inhibitor (e.g., OMO-103) MYC MYC Traditional_Inhibitor->MYC binds MYC_MAX MYC-MAX Heterodimer Traditional_Inhibitor->MYC_MAX MYC->MYC_MAX MAX MAX MAX->MYC_MAX DNA DNA (E-box) MYC_MAX->DNA binds Transcription Gene Transcription DNA->Transcription initiates Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation drives Inhibition Inhibition Cell_Proliferation->Inhibition

Traditional MYC Inhibitor Mechanism of Action

Preclinical and Clinical Data: A Comparative Overview

This compound Performance Data

Parameter Finding Source
In Vitro Potency IC50 values between >30 nM and <300 nM in MYC-driven cancer cell lines.[2]
In Vivo Efficacy Demonstrated complete tumor regression in a xenograft model at a dose of 10 mg/kg.[2][2]
Clinical Trial (Phase 1/2) Showed a favorable safety profile and achieved target GSPT1 degradation of approximately 60% in tumor biopsies.[1][1]
Clinical Activity Evidence of anti-tumor activity, including partial responses, in heavily pretreated patients with biomarker-positive solid tumors.
Selectivity Exhibits preferential anti-proliferative activity in cancer cell lines with high N-Myc or L-Myc expression.[2][2]

Traditional MYC Inhibitor (OMO-103) Performance Data

Parameter Finding Source
In Vitro Potency IC50 values in the low micromolar to nanomolar range in various cancer cell lines.
In Vivo Efficacy Preclinical models showed that Omomyc (the basis for OMO-103) could halt tumor progression and, in some cases, eradicate metastases.[3][3]
Clinical Trial (Phase 1) OMO-103 was well-tolerated with the most common adverse events being grade 1 infusion-related reactions.[4][4]
Clinical Activity Achieved stable disease in 8 out of 12 evaluable patients with advanced solid tumors; no complete or partial responses were observed in this early trial.[4][4]
Target Engagement Demonstrated a shutdown of MYC transcriptional signatures in patient biopsies.[5][5]

Experimental Protocols: A Methodological Framework

Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on standard methodologies in the field, this section outlines the general experimental workflows for evaluating both types of inhibitors.

Experimental Workflow: Cell Viability Assay

This assay is fundamental for determining the cytotoxic effects of an inhibitor on cancer cell lines.

cluster_Workflow Cell Viability Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of inhibitor A->B C 3. Incubate for a defined period (e.g., 72h) B->C D 4. Add viability reagent (e.g., MTT, resazurin) C->D E 5. Measure absorbance or fluorescence D->E F 6. Calculate IC50 values E->F

General Workflow for Cell Viability Assays

Detailed Methodologies:

  • Cell Seeding: Cancer cell lines with varying levels of MYC expression are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the inhibitor (this compound or a traditional MYC inhibitor) is added to the wells. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: A reagent such as MTT or resazurin is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow: In Vivo Xenograft Model

Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

cluster_Xenograft In Vivo Xenograft Model Workflow A 1. Implant human cancer cells into immunocompromised mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer inhibitor or vehicle control C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Analyze tumor growth inhibition E->F

General Workflow for In Vivo Xenograft Studies

Detailed Methodologies:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).

  • Group Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group.

  • Drug Administration: The inhibitor is administered to the treatment groups according to a specific dosing schedule (e.g., daily oral gavage).

  • Monitoring: Tumor volume and the general health of the mice are monitored regularly.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound and traditional MYC inhibitors represent two distinct and promising avenues for targeting MYC-driven cancers. This compound's innovative approach of inducing the degradation of GSPT1 capitalizes on the unique metabolic vulnerabilities of these tumors. While traditional direct MYC inhibitors like OMO-103 have demonstrated clinical potential, the indirect mechanism of this compound offers an alternative strategy that may overcome some of the challenges associated with directly targeting the MYC protein.

The preclinical and early clinical data for both approaches are encouraging, and ongoing research will further elucidate their respective therapeutic windows, patient selection biomarkers, and potential for combination therapies. For researchers and drug developers, the choice between these strategies will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. The continued exploration of both direct and indirect MYC-targeting strategies will undoubtedly pave the way for more effective treatments for patients with MYC-driven malignancies.

References

A Comparative Guide to the Validation of MRT-2359's Effect on Downstream MYC Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRT-2359, a novel molecular glue degrader, with other emerging alternatives targeting the MYC oncogene. We delve into the experimental data validating its mechanism of action and its impact on downstream MYC targets, offering a resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for degradation.[1] By inducing the interaction between the E3 ubiquitin ligase cereblon (CRBN) and GSPT1, this compound leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. This disruption of protein synthesis has a preferential anti-tumor effect in cancers driven by high levels of MYC (including c-MYC, L-MYC, and N-MYC), which are highly dependent on sustained protein translation for their rapid growth and proliferation.[2] Preclinical studies have demonstrated that this compound indirectly downregulates MYC protein levels and the transcription of its target genes.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound.

MRT2359_Pathway cluster_cell Cancer Cell cluster_effect Effect of this compound MRT2359 This compound CRBN Cereblon (E3 Ligase) MRT2359->CRBN GSPT1 GSPT1 CRBN->GSPT1 recruits Ub Ubiquitin GSPT1->Ub ubiquitination Proteasome Proteasome Ribosome Ribosome GSPT1->Ribosome regulates translation termination Ub->Proteasome degradation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis leads to MYC MYC Oncogene Protein_Synthesis->MYC required for MYC_Targets MYC Target Genes (e.g., CDK4, Cyclin D2) MYC->MYC_Targets activates transcription Cell_Growth Tumor Cell Growth & Proliferation MYC_Targets->Cell_Growth promotes Degradation GSPT1 Degradation Translation_Inhibition Inhibition of Protein Synthesis Degradation->Translation_Inhibition MYC_Downregulation MYC Downregulation Translation_Inhibition->MYC_Downregulation Apoptosis Apoptosis MYC_Downregulation->Apoptosis Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (anti-GSPT1, anti-MYC) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis & Quantification G->H RiboSeq_Workflow cluster_protocol Ribo-Seq Protocol A 1. Treat cells with this compound & translation inhibitor (e.g., cycloheximide) B 2. Cell Lysis A->B C 3. Nuclease Digestion to degrade unprotected mRNA B->C D 4. Isolate Ribosome-Protected mRNA Fragments (RPFs) C->D E 5. Library Preparation (Adapter ligation, RT, PCR) D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis: Align reads to transcriptome, quantify ribosome occupancy F->G

References

In Vivo Validation of MRT-2359's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-2359 is an orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation.[1] By promoting the interaction between GSPT1 and the E3 ubiquitin ligase cereblon (CRBN), this compound leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] This mechanism has shown significant promise in the preclinical setting, particularly in tumors characterized by high expression of MYC oncogenes (N-MYC and L-MYC). This guide provides a comprehensive overview of the in vivo validation of this compound's anti-tumor activity, presenting key experimental data, detailed methodologies, and comparisons to inform ongoing and future research in oncology drug development.

Mechanism of Action: Targeting MYC-Driven Translational Addiction

MYC-driven cancers are often characterized by a heightened dependency on protein translation to sustain their rapid growth and proliferation.[2] This creates a therapeutic vulnerability by making them particularly sensitive to the disruption of the translational machinery. This compound exploits this "translational addiction" by degrading GSPT1, a key component of the translation termination complex. The degradation of GSPT1 leads to a cascade of events culminating in potent anti-tumor activity.

The proposed signaling pathway for this compound's action is as follows:

MRT2359_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effect Cellular Effect This compound This compound Ternary_Complex This compound : CRBN : GSPT1 Ternary Complex This compound->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Ubiquitination GSPT1 Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of GSPT1 Ubiquitination->Proteasomal_Degradation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Proteasomal_Degradation->Protein_Synthesis_Inhibition MYC_Downregulation Downregulation of N-MYC / L-MYC Protein_Synthesis_Inhibition->MYC_Downregulation Apoptosis Tumor Cell Apoptosis MYC_Downregulation->Apoptosis CDX_Workflow cluster_pre Preparation cluster_implant Implantation cluster_treatment Treatment and Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., 22RV1, NCI-H660, PC-3) Cell_Harvest 2. Cell Harvesting and Counting Cell_Culture->Cell_Harvest Cell_Suspension 3. Resuspend Cells in Matrigel/PBS Cell_Harvest->Cell_Suspension Implantation 5. Subcutaneous Injection of Cells into the flank Cell_Suspension->Implantation Animal_Prep 4. Prepare Immunocompromised Mice (e.g., NSG mice, 6-8 weeks old) Animal_Prep->Implantation Tumor_Growth 6. Monitor Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 7. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 8. Administer this compound or Vehicle (e.g., 10 mg/kg, p.o., QD) Randomization->Treatment_Admin Monitoring 9. Monitor Tumor Volume and Body Weight Regularly Treatment_Admin->Monitoring Endpoint 10. Euthanize at Study Endpoint Monitoring->Endpoint Data_Analysis 11. Analyze Tumor Growth Inhibition and Regression Endpoint->Data_Analysis

References

MRT-2359 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Patient-Derived Xenograft Models of MYC-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, December 8, 2025 – New analyses of preclinical data highlight the significant anti-tumor activity of MRT-2359, a first-in-class, orally bioavailable GSPT1-directed molecular glue degrader, in various patient-derived xenograft (PDX) models of cancers with high MYC expression. The findings, presented across multiple scientific forums, underscore the potential of this compound as a targeted therapy for difficult-to-treat malignancies, particularly non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.

This compound operates through a novel mechanism of action, inducing the degradation of the translation termination factor GSPT1.[1] MYC-driven tumors exhibit a strong dependence on high rates of protein translation to sustain their rapid growth and proliferation, making them particularly vulnerable to GSPT1 degradation.[2][3] By selectively targeting this vulnerability, this compound leads to the suppression of key oncogenic proteins, including MYC itself, and ultimately, to tumor cell death.[4]

Efficacy in Lung Cancer PDX Models

Preclinical studies have demonstrated the robust and preferential efficacy of this compound in lung cancer PDX models characterized by high levels of N-MYC and L-MYC. In an extensive evaluation of over 80 lung cancer PDX models, oral administration of this compound resulted in significant anti-tumor activity, including instances of tumor regression, in models with high N-MYC or L-MYC expression.[3] In contrast, the effect was limited in models with low MYC expression, highlighting the targeted nature of the therapy.[5]

A Kaplan-Meier analysis from a study involving 33 NSCLC PDX models further illustrated the survival benefit conferred by this compound in the high L-MYC and/or N-MYC expressing group.[4]

Table 1: Summary of this compound Efficacy in Lung Cancer PDX Models

Cancer Type PDX Model Characteristics Key Efficacy Findings Citation
NSCLC & SCLC >80 models assessed Preferential anti-tumor activity and tumor regressions in N-MYC/L-MYC high models. [3]
NSCLC 33 models, high vs. low L-MYC/N-MYC Demonstrated survival advantage in high L-MYC/N-MYC expressing models treated with this compound. [4]

| NSCLC | High N-MYC | Complete intratumoral GSPT1 degradation and decreased N-MYC protein levels, resulting in tumor regression. |[5] |

Compelling Activity in Prostate Cancer Xenograft Models

This compound has also shown remarkable efficacy in preclinical models of prostate cancer. In androgen receptor-positive (AR+) and neuroendocrine prostate cancer cell lines, sensitivity to this compound was associated with high c-MYC expression. Treatment with this compound in sensitive prostate cancer cell lines led to a significant reduction in both c-MYC and androgen receptor (including the AR-V7 splice variant) protein levels.

In vivo studies using xenograft models of AR-V7-positive and neuroendocrine prostate cancer demonstrated that oral administration of this compound led to marked tumor regression. Notably, a daily dosing regimen of 10 mg/kg for four weeks resulted in complete tumor regression in 22RV1 and NCI-H660 xenograft models, with no signs of tumor regrowth after treatment cessation.[6]

Table 2: this compound Efficacy in Prostate Cancer Xenograft Models

Cell Line Xenograft Model Characteristics Dosing Regimen Key Efficacy Findings Citation
22RV1 AR-V7 positive 10 mg/kg, p.o., daily for 4 weeks Complete tumor regression [6]
NCI-H660 Neuroendocrine 10 mg/kg, p.o., daily for 4 weeks Complete tumor regression [6]

| AR-positive, c-MYC high | - | 3 mg/kg this compound + 30 mg/kg enzalutamide, daily | Deeper regression than single agents, with full tumor regression in all mice after 31 days. | |

Mechanism of Action and Experimental Workflow

The mechanism of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase component cereblon (CRBN), GSPT1, and this compound, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This disruption of protein translation disproportionately affects MYC-driven cancer cells.

MRT2359_Mechanism_of_Action This compound Mechanism of Action cluster_0 Cellular Environment This compound This compound Ternary_Complex This compound : GSPT1 : CRBN Ternary Complex This compound->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Ub_GSPT1 Ubiquitinated GSPT1 Ternary_Complex->Ub_GSPT1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_GSPT1 Proteasome Proteasome Ub_GSPT1->Proteasome Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 Degradation Protein_Translation Protein Translation Degraded_GSPT1->Protein_Translation Inhibition MYC_Proteins MYC, other oncogenic proteins Protein_Translation->MYC_Proteins Synthesis of Tumor_Growth Tumor Growth & Proliferation Protein_Translation->Tumor_Growth Supports MYC_Proteins->Tumor_Growth Drives PDX_Experimental_Workflow Patient-Derived Xenograft (PDX) Experimental Workflow Patient_Tumor Patient Tumor Biopsy Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (Passaging) Implantation->PDX_Establishment Tumor_Expansion Tumor Expansion to Required Volume PDX_Establishment->Tumor_Expansion Randomization Randomization into Treatment Groups Tumor_Expansion->Randomization Treatment Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Biomarker Analysis) Monitoring->Endpoint

References

Cross-Resistance Profile of MRT-2359: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – MRT-2359, a first-in-class, orally bioavailable molecular glue degrader targeting GSPT1 (G1 to S phase transition 1), has demonstrated promising preclinical and early clinical activity in MYC-driven solid tumors. For researchers and drug development professionals, a critical aspect of evaluating a novel therapeutic is its cross-resistance profile with existing cancer therapies. This guide provides a comprehensive comparison of this compound's performance against various cancer therapeutics, supported by available experimental data, to inform its potential positioning in the oncology treatment landscape.

Overcoming Resistance in Androgen Receptor-Targeted Therapy

A significant area of investigation has been the efficacy of this compound in prostate cancer models that have developed resistance to standard-of-care androgen receptor (AR) antagonists. Preclinical studies have shown that this compound is effective in prostate cancer cell lines and xenograft models that are resistant to enzalutamide, a commonly used AR inhibitor. This resistance is often driven by the expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain targeted by enzalutamide.

Key Experimental Data:

In preclinical studies, this compound demonstrated the ability to degrade GSPT1, leading to a reduction in the protein levels of both full-length AR and the AR-V7 splice variant. This activity translated into significant tumor regression in xenograft models of enzalutamide-resistant prostate cancer.

Cell LineResistance ProfileThis compound In Vitro Activity (IC50)This compound In Vivo Activity (Xenograft Model)Reference
22RV1Enzalutamide-resistant (AR-V7 positive)Sensitive (IC50 ~50-150 nM)Marked tumor regression
VCaPEnzalutamide-sensitive (low AR-V7)SensitiveTumor regression; enhanced effect in combination with enzalutamide
PC-3AR-negative, MYC-lowResistant (IC50 > 10 µM)No significant activity[1]

Experimental Protocol: In Vivo Xenograft Study in Enzalutamide-Resistant Prostate Cancer

  • Cell Line: 22RV1 (AR-V7 positive, enzalutamide-resistant) prostate cancer cells.

  • Animal Model: Immunocompromised mice.

  • Procedure: 22RV1 cells were implanted subcutaneously into the mice. Once tumors reached a specified volume, mice were randomized into treatment and control groups.

  • Treatment: this compound was administered orally at various dosing schedules (e.g., 10 mg/kg, once daily). A vehicle control group was also included. In some studies, a combination of this compound and enzalutamide was evaluated.

  • Endpoint: Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised for biomarker analysis, including protein levels of GSPT1, c-MYC, AR, and AR-V7.

Activity in Drug-Resistant Lung Cancer Models

This compound has shown activity in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models described as "drug-resistant," although specific details on the resistance profiles of these models in publicly available data are limited.[2] The mechanism of action, which is independent of the tumor suppressor protein p53, suggests that this compound may be effective in tumors that have acquired resistance to conventional chemotherapies that rely on p53-mediated apoptosis.[3][4]

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action of this compound involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to GSPT1, leading to its ubiquitination and subsequent proteasomal degradation. This degradation of GSPT1, a key translation termination factor, is particularly effective in MYC-driven cancers which are highly dependent on protein synthesis.

MRT2359_Mechanism_of_Action

Potential mechanisms of resistance to GSPT1 degraders themselves include mutations in GSPT1 or components of the CRBN E3 ligase complex that prevent the formation of the ternary complex required for GSPT1 degradation.

Resistance_Mechanisms

Comparison with Other Cancer Therapies

The unique mechanism of action of this compound suggests a low likelihood of cross-resistance with several classes of existing cancer therapies.

Therapy ClassMechanism of ActionPotential for Cross-Resistance with this compoundRationale
Chemotherapy (DNA damaging agents) Induce DNA damage, often leading to p53-mediated apoptosis.Low This compound's mechanism is independent of p53.[3][4] May be effective in chemotherapy-resistant tumors with p53 mutations.
AR Antagonists (e.g., Enzalutamide) Inhibit androgen receptor signaling by binding to the ligand-binding domain.Low This compound degrades both full-length AR and AR splice variants (e.g., AR-V7) that confer resistance to AR antagonists.
Targeted Therapies (Kinase Inhibitors) Inhibit specific oncogenic kinases.Low This compound targets protein translation termination, a distinct pathway from most kinase signaling cascades.
Immunotherapy (Checkpoint Inhibitors) Enhance the host immune response against tumors.Low The direct cytotoxic mechanism of this compound is independent of the immune system. Combination with immunotherapy could be a potential area of future investigation.

Future Directions

Further preclinical and clinical studies are needed to fully elucidate the cross-resistance profile of this compound. Head-to-head studies in cell lines with acquired resistance to a broader range of chemotherapeutics and targeted agents will provide a more complete picture of its potential clinical utility. The ongoing Phase 1/2 clinical trial in MYC-driven solid tumors will also provide valuable insights into its efficacy in heavily pre-treated patient populations who have failed multiple lines of therapy.[5]

References

Predicting Response to MRT-2359: A Comparative Guide to Biomarkers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MRT-2359, an investigational first-in-class oral molecular glue degrader, is carving a niche in the landscape of targeted cancer therapies. By selectively inducing the degradation of the translation termination factor GSPT1, this compound shows promise in tumors addicted to high levels of MYC-driven protein translation. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, its performance against alternative therapies, and the experimental protocols essential for evaluating these biomarkers.

The Central Role of MYC in Predicting Response to this compound

Preclinical and emerging clinical data strongly indicate that the expression levels of L-Myc (MYCL1) and N-Myc (MYCN) are key predictive biomarkers for sensitivity to this compound. Tumors harboring high expression or amplification of these MYC family members exhibit a greater dependence on GSPT1 for sustained protein synthesis, rendering them vulnerable to this compound-mediated degradation of GSPT1.

Interim results from the ongoing Phase 1/2 clinical trial (NCT05546268) of this compound in patients with advanced solid tumors have provided the first clinical validation of this biomarker strategy. In a cohort of heavily pretreated patients, clinical activity was observed, with notable responses in biomarker-positive individuals.[1]

Clinical Snapshot: this compound in Biomarker-Positive Patients
Patient CharacteristicResponse to this compoundTumor Type
Biomarker-Positive (n=6)1 Confirmed Partial ResponseN-MYC high non-small cell lung cancer (NSCLC) adenocarcinoma
1 Unconfirmed Partial ResponseL-MYC/N-MYC high small cell lung cancer (SCLC)
1 Durable Stable DiseaseL-MYC/N-MYC high-grade neuroendocrine tumors
Unevaluable Biomarker Status (n=1)1 Durable Stable DiseaseNot Specified

Data from interim analysis of Phase 1/2 trial (NCT05546268) as of September 7, 2023.[1]

Recent developments in the clinical trial have led to a strategic shift in focus. While initially investigated in a broader range of MYC-driven tumors, including lung cancers, the prevalence of high L-Myc/N-Myc expression was lower than anticipated in these indications.[2] Consequently, the development of this compound is now being prioritized for castration-resistant prostate cancer (CRPC), where a higher prevalence of the biomarker is expected.[2]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the workflow for patient stratification can be visualized through the following diagrams.

MRT2359_Mechanism This compound Mechanism of Action MRT2359 This compound CRBN Cereblon (CRBN) E3 Ubiquitin Ligase MRT2359->CRBN binds to GSPT1 GSPT1 CRBN->GSPT1 recruits Ub Ubiquitin GSPT1->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targeted for Degradation GSPT1 Degradation Proteasome->Degradation Translation Protein Translation Termination Degradation->Translation disrupts Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis leads to MYC L-MYC/N-MYC Driven Cancers Translation->MYC essential for MYC->Apoptosis sensitive to disruption

Caption: this compound molecular glue mechanism.

Patient_Stratification_Workflow Patient Stratification Workflow Patient Patient with Advanced Solid Tumor Biopsy Tumor Biopsy Patient->Biopsy Biomarker_Testing Biomarker Testing Biopsy->Biomarker_Testing IHC IHC for L-Myc/N-Myc Protein Biomarker_Testing->IHC FISH FISH for MYCL/MYCN Gene Amp Biomarker_Testing->FISH qRT_PCR qRT_PCR Biomarker_Testing->qRT_PCR Biomarker_Positive Biomarker Positive (High L-Myc/N-Myc) IHC->Biomarker_Positive Biomarker_Negative Biomarker Negative IHC->Biomarker_Negative FISH->Biomarker_Positive FISH->Biomarker_Negative qRTPCR qRT-PCR for L-MYC/N-MYC mRNA qRTPCR->Biomarker_Positive qRTPCR->Biomarker_Negative MRT2359_Treatment This compound Treatment Biomarker_Positive->MRT2359_Treatment Alternative_Therapy Alternative Therapy Biomarker_Negative->Alternative_Therapy

Caption: Biomarker-driven patient selection.

Comparison with Alternative Therapies

While this compound presents a novel approach, several other strategies are being explored to target MYC-driven cancers. These alternatives can be broadly categorized as other GSPT1 degraders and indirect MYC inhibitors.

Therapeutic StrategyDrug ExamplesMechanism of ActionReported Clinical Activity in MYC-driven Tumors
GSPT1 Molecular Glue Degraders This compound Induces proteasomal degradation of GSPT1.Confirmed partial responses in biomarker-positive patients with NSCLC and SCLC.[1]
CC-90009Induces proteasomal degradation of GSPT1.Showed anti-leukemic activity in a Phase 1 study in relapsed/refractory AML.[3][4][5][6][7]
BET Bromodomain Inhibitors JQ1, OTX015Inhibit BET proteins, leading to downregulation of MYC transcription.Preclinical studies have shown significant antitumor activity in various MYC-driven cancer models.[8][9][10][11][12] Clinical trials are ongoing with mixed results reported.[12]
CDK9 Inhibitors AZD4573, Enitociclib, KB-0742Inhibit CDK9, a key regulator of MYC transcription.Preclinical data show promise in MYC-amplified neuroblastoma and rhabdomyosarcoma.[13] Several CDK9 inhibitors are in early-phase clinical trials.[14][15][16]

Experimental Protocols for Biomarker Assessment

Accurate and reproducible biomarker assessment is critical for patient selection. The following are detailed methodologies for the key experiments used to determine L-Myc and N-Myc status.

Immunohistochemistry (IHC) for L-Myc and N-Myc Protein Expression

Objective: To detect the presence and localization of L-Myc and N-Myc proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Protocol:

  • Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for L-Myc or N-Myc. Antibody selection and dilution are critical and should be optimized for each laboratory.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

  • Interpretation: A pathologist evaluates the staining intensity and percentage of positive tumor cells. A scoring system (e.g., H-score) is typically used to quantify the expression level. High expression is defined based on a pre-determined cutoff.

Fluorescence In Situ Hybridization (FISH) for MYCL and MYCN Gene Amplification

Objective: To detect amplification of the MYCL and MYCN genes in FFPE tumor tissue or cell preparations.

Protocol:

  • Probe Selection: Use commercially available, validated DNA probes specific for the MYCL (1p34.2) and MYCN (2p24.3) loci, along with a control probe for the centromeric region of the respective chromosome (e.g., CEP1 or CEP2).[17][18][19]

  • Tissue Preparation: Prepare FFPE tissue sections as for IHC.

  • Pre-treatment: Slides are deparaffinized, rehydrated, and treated with a protease solution to permeabilize the cells.

  • Denaturation: The probe and target DNA are denatured simultaneously by heating the slides.

  • Hybridization: The fluorescently labeled probe is applied to the slides and incubated overnight in a humidified chamber to allow for hybridization.

  • Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.

  • Counterstaining and Visualization: The slides are counterstained with DAPI and visualized using a fluorescence microscope with appropriate filters.

  • Interpretation: The number of MYCL or MYCN signals is counted relative to the number of control centromeric signals in a defined number of tumor cell nuclei. Amplification is defined as a ratio of gene signals to centromere signals greater than a specified cutoff (e.g., >2.0) or the presence of large gene clusters.[20]

Quantitative Real-Time PCR (qRT-PCR) for L-MYC and N-MYC mRNA Expression

Objective: To quantify the relative expression levels of L-MYC and N-MYC mRNA in tumor tissue.

Protocol:

  • RNA Extraction: Total RNA is extracted from fresh, frozen, or FFPE tumor tissue using a suitable RNA isolation kit.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.

  • qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers specific for L-MYC or N-MYC, and a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe (e.g., TaqMan).[21][22][23][24][25]

  • Data Analysis: The cycle threshold (Ct) values are determined for the target genes (L-MYC, N-MYC) and a reference gene (e.g., GAPDH, ACTB). The relative expression of the target genes is calculated using the ΔΔCt method. High expression is defined based on a fold-change cutoff relative to a control sample or a pre-defined threshold.

Conclusion

The development of this compound and other GSPT1 degraders represents a significant advancement in targeting MYC-driven cancers, a notoriously difficult-to-treat group of malignancies. The identification of L-Myc and N-Myc as predictive biomarkers is a critical step towards precision medicine for these patients. While this compound has shown early promise, ongoing clinical trials and further research are necessary to fully define its efficacy and place in the therapeutic armamentarium alongside other emerging MYC-targeted therapies. The detailed experimental protocols provided in this guide are essential for the accurate and standardized assessment of these crucial biomarkers, facilitating the identification of patients most likely to benefit from this innovative therapeutic approach.

References

A Head-to-Head Showdown: MRT-2359 vs. CDK9 Inhibitors in the Battle Against MYC-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective therapies against MYC-driven cancers—a notoriously challenging class of malignancies—has led to the investigation of novel therapeutic strategies. Among the most promising are MRT-2359, a first-in-class GSPT1 molecular glue degrader, and a range of CDK9 inhibitors. This guide provides an objective, data-driven comparison of these two approaches, summarizing their mechanisms of action, preclinical efficacy, and available head-to-head comparative data.

Executive Summary

This compound and CDK9 inhibitors both aim to cripple MYC-driven cancer cells, but they do so through distinct mechanisms. This compound targets the translation termination factor GSPT1 for degradation, leading to a shutdown of protein synthesis that preferentially affects cancer cells with high MYC expression.[1][2] In contrast, CDK9 inhibitors block the transcriptional elongation of MYC and its target genes, thereby reducing their expression at the mRNA level.[3][4] Preclinical data, including a direct head-to-head comparison, suggest that this compound exhibits a more pronounced and selective anti-tumor effect in MYC-high cancer models compared to CDK9 inhibitors.[2][5]

Mechanism of Action: A Tale of Two Pathways

This compound is a molecular glue degrader that induces the interaction between the E3 ubiquitin ligase cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[6] MYC-driven cancer cells are particularly dependent on high rates of protein synthesis to sustain their rapid growth and proliferation, making them exquisitely sensitive to the loss of GSPT1.[7] This degradation of GSPT1 leads to ribosome stalling and a global reduction in protein translation, which in turn causes a decrease in the levels of short-lived oncoproteins, including MYC itself.[1][5]

CDK9 inhibitors, on the other hand, function by inhibiting the kinase activity of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[3] P-TEFb is crucial for the phosphorylation of the C-terminal domain of RNA Polymerase II, a step that is essential for productive transcriptional elongation. By inhibiting CDK9, these drugs prevent the transcription of a host of genes, including MYC and its downstream targets, which have short-lived mRNA and protein products.[3]

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cluster_MRT2359 This compound Pathway cluster_CDK9i CDK9 Inhibitor Pathway MRT2359 This compound CRBN CRBN (E3 Ligase) MRT2359->CRBN binds GSPT1 GSPT1 CRBN->GSPT1 recruits Proteasome Proteasome GSPT1->Proteasome degraded by Protein_Synthesis Protein Synthesis Inhibition Proteasome->Protein_Synthesis leads to Ribosome Ribosome MYC_Protein_Down Decreased MYC Protein Protein_Synthesis->MYC_Protein_Down results in Apoptosis_MRT Tumor Cell Apoptosis MYC_Protein_Down->Apoptosis_MRT CDK9i CDK9 Inhibitor CDK9 CDK9 CDK9i->CDK9 inhibits Transcription Transcriptional Elongation Inhibition CDK9i->Transcription leads to PTEFb P-TEFb Complex CDK9->PTEFb is part of RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates MYC_mRNA_Down Decreased MYC mRNA Transcription->MYC_mRNA_Down results in Apoptosis_CDK9i Tumor Cell Apoptosis MYC_mRNA_Down->Apoptosis_CDK9i

Figure 1. Signaling pathways of this compound and CDK9 inhibitors in MYC-driven cancers.

Head-to-Head Preclinical Data

A key preclinical study presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting provided a direct comparison of this compound with a CDK9 inhibitor in MYC-driven cancer models. The findings highlighted a significant difference in their preferential activity.

ParameterThis compoundCDK9 InhibitorReference
Mechanism Induces GSPT1 degradation, leading to protein synthesis inhibition.Inhibits CDK9, leading to transcriptional elongation blockage.[1][3]
MYC-High vs. MYC-Low Cell Line Activity Preferential anti-proliferative activity in N-MYC and L-MYC high cell lines.Failed to show differential activity between MYC-high and MYC-low cell lines.[2][5][8]
In Vivo Efficacy in MYC-High Xenografts Demonstrated tumor regressions in N-MYC and L-MYC high NSCLC and SCLC PDX models.Showed anti-tumor effects that correlated with MYC expression levels.[1][3]
Effect on MYC Protein Levels Leads to a significant decrease in N-MYC and L-MYC protein levels.Downregulates MYC protein as a downstream consequence of transcriptional inhibition.[1][3]

Key Findings from Comparative Studies:

  • In vitro studies established a causal link between N- and L-MYC expression and sensitivity to this compound. In contrast, a CDK9 inhibitor did not exhibit such differential activity.[2][5]

  • This compound demonstrated profound and preferential antiproliferative activity in a large panel of cancer cell lines with high N-MYC or L-MYC expression.[1]

  • In vivo, oral administration of this compound led to tumor regression in high N-MYC non-small cell lung cancer (NSCLC) patient-derived xenografts (PDXs), with limited to no activity in low N-MYC models.[1][9]

In Vivo Efficacy in MYC-Driven Xenograft Models

This compound has demonstrated robust in vivo anti-tumor activity in various MYC-driven patient-derived xenograft (PDX) models.

Tumor ModelTreatmentOutcomeReference
High N-MYC NSCLC PDXThis compound (oral administration)Tumor regression[1][9]
High L-MYC SCLC PDXThis compound (oral administration)Preferential anti-tumor activity[2]
Low N-MYC NSCLC PDXThis compound (oral administration)Limited or no activity[1][9]

While direct comparative in vivo studies are limited, various CDK9 inhibitors have also shown efficacy in MYC-driven cancer models. For instance, the CDK9 inhibitor AZ5576 inhibited the growth of MYC-expressing diffuse large B-cell lymphoma (DLBCL) cell lines in vivo.[3] However, the hallmark of this compound's preclinical profile is its consistent and potent preferential activity in MYC-high versus MYC-low tumors.

Experimental Protocols

To facilitate further research and replication of key findings, detailed methodologies for the experiments cited are provided below.

Cell Viability Assay

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start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of this compound or CDK9 inhibitor seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Figure 2. Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., NCI-H1155 for N-MYC high NSCLC, NCI-H2023 for N-MYC low NSCLC) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a CDK9 inhibitor.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).

Western Blotting for Protein Degradation and Pathway Modulation

Protocol:

  • Cell Treatment and Lysis: Cells are treated with the compounds for the desired time points. Subsequently, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against GSPT1, MYC, p-Ser2-RNA Pol II, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

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start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-GSPT1, anti-MYC) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection end End detection->end

References

Validating the Role of Cereblon (CRBN) in MRT-2359's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRT-2359, a novel molecular glue degrader, with alternative therapeutic strategies. It focuses on the critical role of Cereblon (CRBN), an E3 ubiquitin ligase component, in the mechanism of action of this compound and offers supporting experimental data to validate this interaction.

Executive Summary

This compound is a potent and selective oral molecular glue degrader that induces the degradation of the translation termination factor GSPT1.[1][2] Its mechanism relies on hijacking the CRBN E3 ubiquitin ligase to tag GSPT1 for proteasomal degradation.[3][4] This approach has shown significant promise in treating MYC-driven cancers, which are highly dependent on protein translation and thus vulnerable to GSPT1 depletion.[5] Preclinical and clinical data demonstrate that the anti-tumor activity of this compound is directly linked to its ability to induce CRBN-dependent GSPT1 degradation.[3][6] This guide will delve into the experimental validation of this mechanism, compare this compound with other GSPT1 degraders and MYC-targeted therapies, and provide detailed protocols for key validation assays.

Mechanism of Action: this compound and the CRBN-GSPT1 Axis

This compound functions by inducing and stabilizing the interaction between CRBN and its neo-substrate, GSPT1. This ternary complex formation leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein synthesis, leading to cell death, particularly in cancer cells with high rates of protein translation, such as those with MYC amplification.[7]

cluster_0 Cellular Environment cluster_1 Downstream Effects MRT2359 This compound CRBN CRBN E3 Ligase MRT2359->CRBN Binds GSPT1 GSPT1 CRBN->GSPT1 Recruits Proteasome Proteasome GSPT1->Proteasome Targeted for Degradation Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 Degrades Ub Ubiquitin Ub->GSPT1 Polyubiquitination Translational_Stress Translational Stress Degraded_GSPT1->Translational_Stress Apoptosis Apoptosis Translational_Stress->Apoptosis

This compound mediated GSPT1 degradation pathway.

Comparative Analysis of this compound and Alternatives

This compound's development is situated within a growing landscape of targeted protein degraders and therapies for MYC-driven cancers. Here, we compare its performance with key alternatives based on available preclinical and clinical data.

Quantitative Data Summary
Compound/TherapyTarget(s)Mechanism of ActionKey Preclinical Data (IC50/DC50)Key Clinical Data
This compound GSPT1CRBN-mediated GSPT1 degradationIC50: ~150 nM (CAL51); DC50: 5 nM (CAL51)[8]Phase 1/2 (NCT05546268): ~60% GSPT1 degradation in tumor biopsies. Confirmed partial response in biomarker-positive patients.[9]
CC-90009 GSPT1CRBN-mediated GSPT1 degradationAntiproliferative activity in AML cell lines[10]Phase 1 (NCT02848001) in AML: Showed antileukemic activity.[11]
OMO-103 MYCDirect inhibition of MYC-MAX dimerization---Phase 1 (NCT04808362): Demonstrated safety and preliminary signs of activity in advanced solid tumors.[12][13]

Experimental Validation of CRBN's Role in this compound's Mechanism

The central role of CRBN in the mechanism of this compound can be validated through a series of key experiments.

Experimental Workflow: Validating CRBN-Dependency

cluster_0 Experimental Workflow Start Hypothesis: This compound requires CRBN to degrade GSPT1 CoIP Co-Immunoprecipitation Start->CoIP Test for Ternary Complex WB_Deg Western Blot for GSPT1 Degradation Start->WB_Deg Confirm Degradation Rescue GSPT1 Mutant Rescue CoIP->Rescue CRBN_KO CRBN Knockout WB_Deg->CRBN_KO Abolish Degradation? CRBN_KO->Rescue Confirm On-Target Effect Result Conclusion: CRBN is essential for This compound-mediated GSPT1 degradation Rescue->Result

Logical flow of experiments to validate CRBN's role.
Detailed Experimental Protocols

Objective: To show that this compound induces the formation of a ternary complex between CRBN and GSPT1.

Protocol:

  • Cell Treatment: Treat MYC-driven cancer cells (e.g., NCI-H1155) with this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[4]

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an antibody against CRBN or GSPT1 overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CRBN and GSPT1. An increased amount of co-precipitated protein in the this compound-treated sample compared to the control indicates the formation of the ternary complex.

Objective: To measure the reduction in GSPT1 protein levels following this compound treatment.

Protocol:

  • Cell Treatment: Treat cells with a dose range of this compound for various time points.

  • Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration as described above.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against GSPT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of GSPT1 degradation. A dose- and time-dependent decrease in GSPT1 levels is expected.[14]

Objective: To demonstrate that the degradation of GSPT1 by this compound is dependent on the presence of CRBN.

Protocol:

  • Generate CRBN Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to create stable cell lines with reduced or absent CRBN expression.[15][16][17][18][19]

  • Treatment and Analysis: Treat both wild-type and CRBN-deficient cells with this compound.

  • Western Blot for GSPT1: Analyze GSPT1 protein levels by Western blotting as described above.

  • Cell Viability Assay: Assess the effect of this compound on the viability of both cell lines.

  • Expected Outcome: this compound should induce GSPT1 degradation and reduce cell viability in wild-type cells, but these effects should be significantly attenuated or absent in CRBN-deficient cells.

Objective: To confirm that the effects of this compound are specifically due to the degradation of GSPT1.

Protocol:

  • Generate a Degradation-Resistant GSPT1 Mutant: Introduce a mutation in the GSPT1 degron (e.g., G575N) that prevents its recognition by the CRBN-MRT-2359 complex.[20]

  • Express Mutant in Cells: Transduce cells with a vector expressing the degradation-resistant GSPT1 mutant.

  • Treatment and Analysis: Treat cells expressing the mutant GSPT1 with this compound.

  • Assess GSPT1 Levels and Cell Viability: Monitor the levels of both endogenous and mutant GSPT1 by Western blot and assess cell viability.

  • Expected Outcome: this compound will degrade endogenous GSPT1, but the mutant GSPT1 will remain stable. The expression of the degradation-resistant mutant should rescue the cells from the cytotoxic effects of this compound.[20][21]

Conclusion

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MRT-2359

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling MRT-2359, a potent, orally active, and selective GSPT1 depressant. Adherence to these protocols is critical to ensure personnel safety and prevent exposure.

Given the potent nature of this compound, a robust safety protocol is paramount. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, guidance from chemical suppliers and general protocols for handling potent pharmaceutical compounds provide a strong framework for establishing safe laboratory practices.

Engineering Controls and Personal Protective Equipment (PPE)

The primary approach to safely handling this compound involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure.

  • Containment: For procedures with a higher risk of aerosolization, a glove box or isolator is recommended.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory for all personnel handling this compound. This includes, but is not limited to, the following:

PPE CategoryItemSpecifications and Procedures
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front gown with tight-fitting cuffs is required. Gowns should be changed at the end of each work session or immediately if contaminated.
Eye and Face Protection Safety Goggles and Face ShieldANSI-approved safety goggles must be worn. A face shield should be worn over the goggles, especially when handling the powder form or preparing solutions.
Respiratory Protection N95 RespiratorAn N95-rated respirator is recommended, particularly when handling the powder outside of a certified containment system.

Operational Procedures for Safe Handling

Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don appropriate PPE before opening the package in a designated containment area, such as a fume hood.

  • Verify the contents and store the compound as per the supplier's instructions.

Weighing and Reconstitution:

  • All weighing of this compound powder must be performed in a ventilated balance enclosure or a chemical fume hood.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent slowly to the powder to avoid aerosolization. MedchemExpress, a supplier of this compound, provides general instructions for preparing stock solutions, which should be consulted.

Experimental Use:

  • Conduct all experimental work with this compound within a certified chemical fume hood.

  • Ensure all labware is properly labeled.

  • Avoid any direct contact with the compound.

Disposal Plan

All waste contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Spill:

  • Evacuate: Immediately clear the area of all personnel.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify the laboratory supervisor and institutional safety office.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for potent compounds.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical team with as much information about the compound as possible.

Visual Guidance: Safety Workflow

The following diagram outlines the essential workflow for safely handling this compound, from preparation to disposal.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Full PPE B Prepare Fume Hood A->B C Weigh this compound Powder B->C Enter Containment D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F Complete Experiment G Dispose of Hazardous Waste F->G H Doff PPE Correctly G->H

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.